molecular formula C7H5FO2 B7722697 2-Fluorobenzoic acid CAS No. 41406-98-8

2-Fluorobenzoic acid

Cat. No.: B7722697
CAS No.: 41406-98-8
M. Wt: 140.11 g/mol
InChI Key: NSTREUWFTAOOKS-UHFFFAOYSA-N
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Description

2-fluorobenzoic acid is a 2-halobenzoic acid that is benzoic acid carrying a fluoro substituent at position 2. It is a fluorobenzoic acid and a 2-halobenzoic acid. It is a conjugate acid of a 2-fluorobenzoate.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorobenzoic acid
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InChI

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
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InChI Key

NSTREUWFTAOOKS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)F
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Molecular Formula

C7H5FO2
Record name 2-fluorobenzoic acid
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DSSTOX Substance ID

DTXSID1060001
Record name Benzoic acid, 2-fluoro-
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Molecular Weight

140.11 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Fluorobenzoic acid
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Vapor Pressure

0.05 [mmHg]
Record name 2-Fluorobenzoic acid
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CAS No.

445-29-4, 41406-98-8
Record name 2-Fluorobenzoic acid
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Record name Benzoic acid, fluoro-
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobenzoic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzoic acid (o-fluorobenzoic acid) is an aromatic carboxylic acid that serves as a vital building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] Its unique properties, conferred by the presence of a fluorine atom at the ortho position to the carboxyl group, make it a compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for this compound.

Molecular Structure and Properties

This compound is a derivative of benzoic acid where a hydrogen atom at the C2 (ortho) position is substituted with a fluorine atom.[3][4] This substitution significantly influences the molecule's electronic properties and acidity compared to unsubstituted benzoic acid.[1] The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion upon deprotonation, thereby increasing the compound's acidity.

The compound typically appears as a white to off-white or light yellow crystalline powder. It is soluble in organic solvents like benzene, toluene, ketones, and ethers, and is slightly soluble in water.

Quantitative Data Summary

The key physicochemical properties and identifiers for this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Weight 140.11 g/mol
Molecular Formula C₇H₅FO₂
CAS Number 445-29-4
IUPAC Name This compound
Synonyms o-Fluorobenzoic acid
Melting Point 122-125 °C
Appearance White to off-white crystalline powder
InChI Key NSTREUWFTAOOKS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)F

Synthesis of this compound

This compound can be synthesized through various methods. Common approaches include the oxidation of 2-fluorotoluene and the diazotization of anthranilic acid. The latter is a classic and effective method for introducing a fluorine atom onto the aromatic ring.

Experimental Protocol: Synthesis via Diazotization of Anthranilic Acid

This protocol outlines a representative procedure for synthesizing this compound from anthranilic acid. This method involves the formation of a diazonium salt, which is then subjected to a Schiemann reaction or a similar fluorination process.

Materials:

  • Anthranilic acid

  • Anhydrous Hydrogen Fluoride (HF) or a fluorinating agent like HBF₄

  • Sodium Nitrite (NaNO₂)

  • Methoxyethyl methyl ether (or other suitable non-aqueous solvent)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Diazotization: In a suitable reaction vessel, suspend anthranilic acid in the chosen solvent (e.g., methoxyethyl methyl ether). Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite in water or a non-aqueous solvent while maintaining the low temperature to form the diazonium salt. The formation of the diazonium salt is a critical step and must be performed under controlled temperature conditions to prevent decomposition.

  • Fluorination: Introduce the fluorinating agent (e.g., anhydrous hydrogen fluoride) to the diazonium salt solution. In a classic Schiemann reaction, the diazonium tetrafluoroborate salt would be isolated and then thermally decomposed. A more direct method involves the decomposition of the diazonium salt in the presence of a fluoride source.

  • Reaction Completion: After the addition of the fluorinating agent, the reaction mixture may be gently heated or refluxed to drive the replacement of the diazonium group with fluorine. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture and quench it by carefully adding it to water or a basic solution (e.g., NaHCO₃ solution) to neutralize strong acids.

    • Extract the aqueous layer with an organic solvent like dichloromethane.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the diazotization of anthranilic acid.

SynthesisWorkflow Start Start: Anthranilic Acid Diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization DiazoniumSalt Intermediate: 2-Carboxybenzenediazonium Chloride Diazotization->DiazoniumSalt Fluorination Step 2: Fluorination (e.g., HBF₄, Heat) DiazoniumSalt->Fluorination Workup Step 3: Work-up (Extraction, Washing) Fluorination->Workup Purification Step 4: Purification (Recrystallization) Workup->Purification End End Product: This compound Purification->End

Caption: Logical workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives are investigated for various therapeutic applications, including potential use in treating autoimmune diseases by inhibiting inflammatory cytokine production. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making it a key component in modern drug design. Furthermore, it is employed in the production of polymers and agrochemicals, such as herbicides and pesticides.

References

physical and chemical properties of 2-Fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is an aromatic carboxylic acid with a fluorine atom at the ortho position of the benzene ring relative to the carboxylic acid group. Its molecular formula is C7H5FO2. This compound typically appears as a white to light yellow crystalline powder or needles.[1][2][3]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

PropertyValueReferences
Molecular Weight 140.11 g/mol
Melting Point 122-125 °C
Boiling Point 114 °C
Density 1.46 g/cm³
Appearance White to light yellow crystalline powder or needles
Solubility Slightly soluble in water. Soluble in organic solvents like benzene, toluene, ketones, and ethers.
Water Solubility 7.2 g/L
Vapor Pressure 0.016 mmHg at 25°C
Chemical Properties

The chemical properties of this compound are crucial for understanding its reactivity and potential applications in synthesis and drug design.

PropertyValueReferences
pKa (Acidity) 3.27 (at 25°C)
log P (Octanol-Water Partition Coefficient) 1.856
Flash Point 101.8 °C
Stability Stable under recommended storage conditions.
InChI Key NSTREUWFTAOOKS-UHFFFAOYSA-N
SMILES O=C(O)c1ccccc1F

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

  • ¹H NMR: Provides information on the chemical shifts and coupling constants of the protons.

  • ¹³C NMR: Offers insights into the carbon framework of the molecule.

  • ¹⁹F NMR: Specifically probes the fluorine atom, which is a key feature of this compound.

Other Spectroscopic Techniques
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Reveals the vibrational modes of the molecule, confirming the presence of functional groups like the carboxylic acid and the C-F bond.

  • Raman Spectroscopy: Complements IR spectroscopy by providing information on other vibrational modes.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of o-fluorobenzaldehyde.

Protocol: Oxidation of o-Fluorobenzaldehyde

  • Reaction Setup: To a 15 mL glass reaction tube, add water (2 mL), o-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol, 3% mole fraction), and Co(OAc)₂·4H₂O (0.03 mmol, 3% mole fraction).

  • Oxygen Atmosphere: Connect an oxygen balloon to the reaction tube.

  • Heating and Stirring: Place the reaction tube in an oil bath preheated to 70°C and stir the mixture for 12 hours.

  • Workup: After the reaction is complete, cool the mixture to lower the temperature.

  • Isolation: Separate the crude solid product by centrifugation.

  • Washing and Drying: Ultrasonically wash the solid with 3 mL of water, followed by centrifugation and drying to a constant weight to obtain the target product.

Workflow for the Synthesis of this compound

G A 1. Reaction Setup: Mix o-fluorobenzaldehyde, Cu(OAc)2·H2O, Co(OAc)2·4H2O, and water in a reaction tube. B 2. Create Oxygen Atmosphere: Connect an oxygen balloon to the tube. A->B C 3. Reaction: Heat at 70°C and stir for 12 hours. B->C D 4. Cooling and Isolation: Cool the reaction mixture and separate the crude product by centrifugation. C->D E 5. Purification: Wash with water, centrifuge, and dry to obtain pure this compound. D->E

Caption: Workflow for the synthesis of this compound.

Purification

Purification of this compound can be achieved through several methods to obtain a high-purity product.

Protocol: Recrystallization and Sublimation

  • Recrystallization: Crystallize the crude acid from 50% aqueous ethanol, dilute HCl, or benzene.

  • Zone Melting or Vacuum Sublimation: For higher purity, purify the recrystallized acid by zone melting or vacuum sublimation at 130-140°C.

Determination of pKa

The pKa of this compound can be determined using potentiometric titration.

Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., acetonitrile-water mixtures).

  • Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions.

  • Titration: Titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is equal to the pH at the half-equivalence point. The data can be processed using software like Hyperquad 2006 for more accurate determination.

Experimental Setup for pKa Determination

G cluster_0 Titration Beaker solution This compound Solution + Magnetic Stirrer electrode pH Electrode meter pH Meter electrode->meter pH Reading buret Buret with NaOH solution buret->solution Titrant Addition

Caption: Setup for potentiometric pKa determination.

Metabolic Pathway

This compound has been studied in the field of microbiology, particularly its metabolism. Its conjugate base, 2-fluorobenzoate, is an intermediate in the metabolic pathway of 2-fluorobiphenyl by Pseudomonas pseudoalcaligenes.

Metabolic Pathway of 2-Fluorobiphenyl

G A 2-Fluorobiphenyl B Metabolic Intermediates A->B Pseudomonas pseudoalcaligenes C 2-Fluorobenzoate B->C D Further Degradation C->D

Caption: Simplified metabolic pathway of 2-fluorobiphenyl.

Influence of Fluorine Position on Acidity

The position of the fluorine atom on the benzoic acid ring significantly influences its acidity (pKa). The electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, thereby increasing the acidity compared to benzoic acid.

Logical Relationship of Isomer Acidity

G A Fluorobenzoic Acid Isomers B This compound (ortho) A->B C 3-Fluorobenzoic Acid (meta) A->C D 4-Fluorobenzoic Acid (para) A->D E Strongest Inductive Effect (closest to COOH) B->E F Lower Acidity than Ortho C->F G Lowest Acidity D->G I Lower pKa (More Acidic) E->I H Higher pKa F->H G->H

Caption: Influence of fluorine position on acidity.

This guide provides a foundational understanding of this compound, which is essential for its application in research and development. The provided data and protocols are intended to support further investigation and utilization of this compound in various scientific fields.

References

An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-fluorobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available quantitative data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

General qualitative solubility information indicates that this compound is soluble in benzene, toluene, ketones, and ethers. Its solubility in water is reported to be 7.2 g/L.

For comparative purposes, the following tables summarize the mole fraction solubility (x₁) of benzoic acid and 4-fluorobenzoic acid in several common organic solvents at various temperatures. This data is essential for understanding the impact of the fluorine substituent's position on solubility.

Table 1: Mole Fraction Solubility (x₁) of Benzoic Acid in Select Organic Solvents

Temperature (K)MethanolEthanolAcetoneEthyl AcetateToluene
273.150.28450.22850.40820.30150.0886
283.150.34780.28110.47230.36620.1234
293.150.41890.34080.53910.43710.1681
298.150.45710.37340.57350.47490.1942
303.150.49720.40790.60850.51420.2229
313.150.58210.48150.67910.59620.2891
323.150.67080.56010.74920.67980.3689

Data extracted from the Journal of Physical and Chemical Reference Data, Volume 99.

Table 2: Mole Fraction Solubility (x₁) of 4-Fluorobenzoic Acid in Select Organic Solvents

Temperature (K)MethanolEthanol1-Propanol2-PropanolAcetoneEthyl Acetate
283.150.19890.17730.16010.14320.23140.2011
288.150.22450.20090.18130.16280.25980.2267
293.150.25230.22680.20450.18410.29050.2546
298.150.28250.25510.23010.20730.32380.2851
303.150.31530.28610.25820.23270.36010.3184
308.150.35110.32010.28910.26050.39960.3547
313.150.38990.35730.32320.29110.44270.3943
318.150.43220.39810.36080.32480.48960.4375
323.150.47810.44280.40210.36190.54080.4846

Data adapted from studies on the solid-liquid equilibrium of 4-fluorobenzoic acid.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for commonly employed techniques to determine the solubility of solid compounds like this compound in organic solvents.

Isothermal Shake-Flask Gravimetric Method

This is a widely used and reliable method for determining equilibrium solubility.

a. Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath or incubator with shaking capabilities

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Vials with screw caps

  • Drying oven

b. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, taking care not to disturb the solid phase. Immediately filter the solution using a syringe filter into a pre-weighed, dry vial.

  • Gravimetric Analysis: Accurately weigh the vial containing the filtered saturated solution.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Drying and Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven. Cool the vial in a desiccator before each weighing.

  • Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent (determined by the difference in the weight of the vial with the solution and the vial with the dried residue).

UV-Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.

a. Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

  • Materials for the shake-flask method (as described above)

b. Procedure:

  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution: Follow steps 1-4 of the isothermal shake-flask gravimetric method to prepare a saturated solution at a constant temperature.

  • Sample Withdrawal and Dilution: Withdraw a known aliquot of the clear supernatant and dilute it gravimetrically with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the original concentration of the saturated solution by applying the dilution factor.

Experimental Workflow and Logical Relationships

The process of determining the solubility of a compound like this compound follows a logical sequence of steps, from preparation to analysis. The following diagram illustrates a typical workflow for the isothermal shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solute prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine shake Agitate at Constant Temperature (24-72 hours) prep_solvent->shake settle Allow Undissolved Solid to Settle shake->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Solution withdraw->filter weigh_solution Weigh Saturated Solution filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Workflow for determining solubility using the isothermal shake-flask method.

The following diagram illustrates the logical relationship in selecting an appropriate analytical method for concentration determination after preparing a saturated solution.

analytical_method_selection start Saturated Solution Prepared decision Does the solute have a strong chromophore? start->decision uv_vis Use UV-Vis Spectroscopy decision->uv_vis Yes decision2 Is the solvent volatile? decision->decision2 No gravimetric Use Gravimetric Method hplc Use HPLC other Consider Other Methods (e.g., Titration, NMR) hplc->other decision2->gravimetric Yes decision2->hplc No/Complex Mixture

Caption: Logical flow for selecting an analytical method for solubility determination.

References

synthesis of 2-Fluorobenzoic acid for beginners.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its fluorine substitution can significantly influence the biological activity and physicochemical properties of target molecules. This guide provides a detailed overview of common and accessible synthetic routes to this compound, with a focus on methodologies suitable for a laboratory setting. Experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these methods.

Synthetic Pathways

Several synthetic strategies can be employed to produce this compound. The most prevalent methods, particularly for beginners, involve the diazotization of anthranilic acid (a variation of the Balz-Schiemann reaction) and the oxidation of 2-fluorobenzaldehyde. Another approach involves the nucleophilic fluorination of 1-arylbenziodoxolones, which is a more recent development.

A logical workflow for the primary synthesis route is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product Anthranilic Acid Anthranilic Acid Diazotization Diazotization (NaNO2, HBF4 or HF) Anthranilic Acid->Diazotization Step 1 Fluorination Fluorination (Thermal Decomposition) Diazotization->Fluorination Step 2 This compound This compound Fluorination->this compound Step 3 Diazotization_Reaction Anthranilic_Acid Anthranilic Acid reagents1 + NaNO2, HF Anthranilic_Acid->reagents1 Diazonium_Salt Benzenediazonium-2-carboxylate (intermediate) reagents2 Heat (Reflux) Diazonium_Salt->reagents2 Product This compound reagents1->Diazonium_Salt reagents2->Product

The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties. 2-Fluorobenzoic acid is a prime example of a fluorinated building block that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemicals.[1] This guide provides an in-depth analysis of how the ortho-fluorine substituent governs the reactivity of the benzoic acid scaffold, focusing on its electronic effects, impact on acidity, and behavior in key organic transformations.

Electronic and Steric Effects of the Ortho-Fluorine

The reactivity of this compound is dominated by the electronic and steric influence of the fluorine atom at the ortho position.

Electronic Effects: Fluorine exerts two primary electronic effects:

  • Negative Inductive Effect (-I): Due to its exceptional electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond framework. This effect is most pronounced at the ortho position and decreases with distance.

  • Positive Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, which is an electron-donating effect.

In halogens, the inductive effect typically outweighs the mesomeric effect. For fluorine, the -I effect is particularly dominant, leading to a net withdrawal of electron density from the aromatic ring. This electronic pull is crucial in stabilizing anionic intermediates and increasing the electrophilicity of the carbonyl carbon.[1]

Caption: Dominant inductive vs. weaker mesomeric effect of fluorine.

Impact on Acidity: The Ortho Effect

A defining feature of 2-substituted benzoic acids is the "ortho effect," which describes the observation that ortho-substituted benzoic acids are almost always more acidic than their meta and para isomers, and even benzoic acid itself, regardless of the substituent's electronic nature.[2][3][4]

In the case of this compound, the ortho-fluorine atom creates steric hindrance that forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring. This rotation inhibits resonance between the carbonyl group and the aromatic π-system. While this destabilizes the neutral acid molecule to some extent, it has a more significant stabilizing effect on the resulting carboxylate anion (-COO⁻). By preventing coplanarity, the carboxylate anion is more stabilized, facilitating the release of a proton and thereby increasing the acid's strength. This steric influence, combined with the strong -I effect of fluorine, makes this compound significantly more acidic than benzoic acid and its other isomers.

Ortho_Effect sub Ortho-Fluorine Substituent steric Steric Hindrance with Carboxyl Group sub->steric twist Carboxyl Group Twists Out of Ring Plane steric->twist sir Steric Inhibition of Resonance (SIR) twist->sir stabilize Conjugate Base (Carboxylate Anion) is More Stabilized sir->stabilize acid Increased Acidity stabilize->acid

Caption: Logical workflow of the ortho effect leading to increased acidity.

Data Presentation

Quantitative data highlights the significant impact of the fluorine substituent's position on the molecule's properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 445-29-4
Molecular Formula C₇H₅FO₂
Molecular Weight 140.11 g/mol
Melting Point 123-125 °C
pKa (at 25°C) 3.27

Table 2: Comparison of Acidity among Benzoic Acid Isomers

CompoundpKa (at 25°C)Relative AcidityReference(s)
This compound 3.27Strongest
3-Fluorobenzoic Acid 3.86Intermediate
4-Fluorobenzoic Acid 4.14Weakest (of fluoro isomers)
Benzoic Acid 4.20Weakest (overall)

Reactivity in Key Organic Transformations

The electronic and steric properties imparted by the ortho-fluorine atom directly influence the reactivity of this compound in several important classes of reactions.

Esterification

The increased acidity of this compound translates to a more electrophilic carbonyl carbon. This enhanced electrophilicity can facilitate esterification reactions. Recent studies have demonstrated efficient catalytic methyl esterification of various fluorobenzoic acids using heterogeneous catalysts like UiO-66-NH₂, significantly reducing reaction times compared to traditional methods.

Electrophilic Aromatic Substitution (EAS)

The fluorine atom is a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions. In this compound, the carboxylic acid group is a meta-director and also deactivating. The directing effects are therefore competitive. Bromination, for example, typically occurs at the position para to the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of both the fluorine and the carboxyl group makes the aromatic ring of this compound electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr). In SNAr reactions, fluorine is a surprisingly effective leaving group, often more reactive than chlorine or bromine. This is because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this anionic intermediate, accelerating the reaction rate despite the strength of the C-F bond.

Palladium-Catalyzed Cross-Coupling Reactions

This compound derivatives are key substrates in cross-coupling reactions. For instance, 2-bromo- or 2-iodobenzoic acids can be coupled with boronic acids in the Suzuki-Miyaura reaction to form biaryl compounds. The ortho-carboxylate group can present steric challenges, sometimes requiring the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve efficient coupling.

Experimental Protocols

The following sections provide generalized methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Synthesis of this compound via Diazotization

This method utilizes anthranilic acid as a starting material in a variation of the Schiemann reaction.

  • Diazotization: Dissolve anthranilic acid in a suitable solvent mixture (e.g., methoxyethyl methyl ether and anhydrous hydrogen fluoride).

  • Cool the solution in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature below 10 °C to form the diazonium salt.

  • Fluorination: Stir the reaction mixture at low temperature for 1-2 hours.

  • Gently heat the mixture (e.g., reflux) for approximately 3 hours to facilitate the decomposition of the diazonium salt and substitution with fluoride.

  • Work-up: After cooling, pour the reaction mixture into water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Protocol 2: Catalytic Esterification with Methanol

This protocol is based on the use of a heterogeneous catalyst for the methylation of fluorobenzoic acids.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the heterogeneous catalyst (e.g., activated UiO-66-NH₂), and an excess of methanol (which acts as both reactant and solvent).

  • Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (e.g., 150 °C) with vigorous stirring for 10 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation.

  • Remove the excess methanol from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl 2-fluorobenzoate product.

Caption: General workflow for the catalytic esterification of 2-FBA.
Protocol 3: Suzuki Cross-Coupling of a 2-Halobenzoic Acid

This protocol outlines a general procedure for coupling a 2-halobenzoic acid with an arylboronic acid.

  • Inert Atmosphere Setup: Add the 2-halobenzoic acid (e.g., 2-bromobenzoic acid, 1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 3.0 equiv) to a dry Schlenk flask equipped with a stir bar.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate and precipitate the carboxylic acid product.

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Suzuki_Workflow A 1. Add Solids to Flask (Halo-acid, Boronic Acid, Catalyst, Ligand, Base) B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (80-110°C) C->D E 5. Reaction Work-up (Cool, Acidify, Extract) D->E F 6. Purification (Chromatography or Recrystallization) E->F

Caption: Standard experimental workflow for a Suzuki cross-coupling reaction.

Conclusion

The fluorine atom in this compound is not merely a passive substituent but an active director of the molecule's chemical behavior. Its powerful electron-withdrawing inductive effect, combined with a unique steric influence known as the "ortho effect," significantly enhances the compound's acidity. This electronic activation makes the aromatic ring susceptible to nucleophilic attack while influencing the regioselectivity of electrophilic substitutions. For professionals in drug discovery and chemical synthesis, a thorough understanding of these principles is critical for leveraging this compound as a strategic building block to design and construct complex molecular architectures with tailored properties.

References

2-Fluorobenzoic Acid: A Versatile Ortho-Substituted Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluorobenzoic acid, a seemingly simple aromatic carboxylic acid, has emerged as a powerful and versatile building block in the arsenal of synthetic organic chemists. The strategic placement of a fluorine atom ortho to the carboxylic acid group imparts unique electronic properties and reactivity patterns that have been ingeniously exploited in the synthesis of a diverse array of complex molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. This technical guide provides a comprehensive overview of the core physicochemical properties, key synthetic transformations, and biological applications of this compound, offering researchers and drug development professionals a detailed resource to leverage its full potential.

Core Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature. The presence of the highly electronegative fluorine atom significantly influences its acidity and reactivity compared to its parent molecule, benzoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅FO₂[1]
Molecular Weight 140.11 g/mol [1]
Melting Point 122-125 °C[2]
pKa 3.27[3]
Appearance White to light yellow crystalline powder[2]
Solubility Soluble in organic solvents such as benzene, toluene, ketone, and ether. Slightly soluble in water.

Spectroscopic Data:

The spectroscopic signature of this compound is well-characterized, providing a reliable means of identification and purity assessment.

Table 2: Key Spectroscopic Data for this compound

SpectrumKey Peaks/ShiftsReference
¹H NMR Signals corresponding to the aromatic protons.
¹³C NMR Resonances for the seven carbon atoms, with the carbon attached to fluorine showing a characteristic large coupling constant.
FTIR (KBr pellet) A broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-F stretching vibrations.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The unique electronic and steric environment of this compound makes it a valuable substrate for a variety of powerful organic reactions. Its derivatives serve as key intermediates in the construction of complex molecular architectures.

Directed Ortho-Lithiation: Regioselective Functionalization

The carboxylic acid group, in concert with the ortho-fluorine, can direct metallation to the C6 position, allowing for subsequent reaction with a wide range of electrophiles. This strategy provides a powerful tool for the synthesis of highly substituted aromatic compounds.

Directed_Ortho_Lithiation 2-Fluorobenzoic_Acid This compound Lithiation 1. s-BuLi, TMEDA, THF, -90 °C to -78 °C 2. Electrophile (E+) 2-Fluorobenzoic_Acid->Lithiation Product 6-Substituted-2-fluorobenzoic Acid Lithiation->Product Suzuki_Coupling 2-Halobenzoic_Acid 2-Halobenzoic Acid (e.g., 2-Bromo or 2-Iodo derivative) Reaction Pd Catalyst, Base Solvent, Heat 2-Halobenzoic_Acid->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Biaryl_Product 2-Arylbenzoic Acid Reaction->Biaryl_Product SNAr_Reaction 2-Fluorobenzoic_Acid_Derivative Activated 2-Fluorobenzoic Acid Derivative (e.g., amide) Reaction Base, Solvent 2-Fluorobenzoic_Acid_Derivative->Reaction Nucleophile Nucleophile (Nu-H) e.g., R₂NH, ROH, RSH Nucleophile->Reaction Product 2-Substituted Benzoic Acid Derivative Reaction->Product Enzyme_Inhibition_Pathway cluster_inflammation Inflammatory Cascade Membrane_Phospholipids Membrane Phospholipids sPLA2 sPLA2 Membrane_Phospholipids->sPLA2 Arachidonic_Acid Arachidonic Acid sPLA2->Arachidonic_Acid hydrolyzes Pro_inflammatory_Mediators Pro-inflammatory Mediators Arachidonic_Acid->Pro_inflammatory_Mediators leads to 2FBA_Derivative This compound Derivative 2FBA_Derivative->sPLA2 inhibits Anticancer_Mechanism cluster_cell_signaling Cancer Cell Signaling Pathways EGFR EGFR JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR Proliferation_Survival Cell Proliferation & Survival JAK_STAT->Proliferation_Survival PI3K_Akt_mTOR->Proliferation_Survival Fluorobenzamide_Compound Fluorobenzamide Derivative Fluorobenzamide_Compound->EGFR downregulates Fluorobenzamide_Compound->JAK_STAT downregulates Fluorobenzamide_Compound->PI3K_Akt_mTOR downregulates

References

potential applications of 2-Fluorobenzoic acid in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile aromatic carboxylic acid that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, imparted by the fluorine substituent at the ortho position, make it a valuable building block for the synthesis of a diverse range of therapeutic agents. The high electronegativity of the fluorine atom enhances the acidity of the carboxylic acid group compared to benzoic acid and can influence the lipophilicity, metabolic stability, and binding affinity of drug candidates, making it a privileged scaffold in modern drug discovery.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anti-inflammatory, anticancer, and neuroprotective agents.

Physicochemical Properties and Synthetic Utility

This compound is a white crystalline solid with the molecular formula C₇H₅FO₂. The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid group increases its acidity (pKa ≈ 3.27) compared to benzoic acid (pKa ≈ 4.2).[3] This enhanced acidity can be advantageous in forming stable salts and modulating the pharmacokinetic profile of drug molecules.

From a synthetic standpoint, this compound serves as a readily available starting material for a variety of chemical transformations. The carboxylic acid moiety can be easily converted into esters, amides, and acid chlorides, providing a handle for further molecular elaboration.[4] Furthermore, the fluorinated aromatic ring can participate in various coupling reactions, allowing for the construction of complex molecular architectures.[5]

Applications in Medicinal Chemistry

The incorporation of the this compound motif has proven to be a successful strategy in the design of potent and selective therapeutic agents.

Anti-inflammatory Agents

This compound derivatives have been extensively explored as anti-inflammatory agents, primarily targeting the cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

A notable example is the development of analogues of celecoxib, a selective COX-2 inhibitor. By replacing the sulfonamide group of celecoxib with other functionalities and incorporating fluorinated benzoic acid moieties, researchers have synthesized novel compounds with potent and selective COX-2 inhibitory activity.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib Analogues

CompoundModification from CelecoxibCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1h 2-Fluorobenzoyl group instead of sulfamoylphenyl>1000.049>2040
1i 3-Fluorobenzoyl group instead of sulfamoylphenyl>1000.052>1923
Celecoxib -150.04375

Signaling Pathway: COX-2 Inhibition and Prostaglandin Synthesis

NSAIDs containing the this compound scaffold exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key enzyme in the inflammatory cascade. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins like PGE₂. By blocking this step, these compounds reduce the production of prostaglandins, thereby alleviating pain, inflammation, and fever.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H₂ COX2->PGH2 catalysis Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation induction Inhibitor This compound Derivative (e.g., Celecoxib Analogue) Inhibitor->COX2 inhibition Apoptosis_Pathway Inhibitor 2-Fluorobenzoyl Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 inhibition Bax Bax (Pro-apoptotic) Inhibitor->Bax activation Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-caspase-9 Apoptosome->Caspase9 activates Active_Caspase9 Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 activates Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis execution Synthesis_Workflow Start This compound Step1 React with SOCl₂ (Thionyl Chloride) Start->Step1 Intermediate 2-Fluorobenzoyl Chloride Step1->Intermediate Step2 React with Amine and Triethylamine in DCM Intermediate->Step2 Product 2-Fluorobenzamide Step2->Product Purification Purification (Column Chromatography) Product->Purification

References

Methodological & Application

Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of ether derivatives of 2-fluorobenzoic acid via the Williamson ether synthesis. This method is a cornerstone in organic synthesis, particularly relevant in drug discovery and development for the construction of complex molecular architectures. The protocol herein is designed to be a comprehensive guide, offering step-by-step instructions, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and underlying chemical principles.

Core Principles: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming an ether linkage. It proceeds via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide ion and a primary alkyl halide.[1][2] In the context of this compound derivatives, a key consideration is the presence of the acidic carboxylic acid group, which can interfere with the basic conditions of the reaction. Therefore, a common strategy involves the protection of the carboxylic acid, typically as an ester, prior to the etherification step. The ester is then hydrolyzed in a subsequent step to yield the desired carboxylic acid product.

Experimental Protocol

This protocol outlines a two-step synthesis: 1) the Williamson ether synthesis to form the ether linkage on a protected this compound derivative, and 2) the saponification (hydrolysis) of the ester to yield the final 2-fluoro-alkoxybenzoic acid.

Step 1: Williamson Ether Synthesis of Methyl 2-Fluoro-X-alkoxybenzoate

Materials:

  • Methyl ester of a hydroxy-2-fluorobenzoic acid (e.g., Methyl 3-hydroxy-2-fluorobenzoate)

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl ester of the hydroxy-2-fluorobenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or acetonitrile.

  • Add the base (Sodium hydride, 1.2 eq, or Potassium carbonate, 2.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). A typical reaction is complete in 2-8 hours.[3]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired methyl 2-fluoro-X-alkoxybenzoate.

Step 2: Saponification to 2-Fluoro-X-alkoxybenzoic Acid

Materials:

  • Methyl 2-fluoro-X-alkoxybenzoate (from Step 1)

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the methyl 2-fluoro-X-alkoxybenzoate (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (2.0-3.0 eq).

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final 2-fluoro-X-alkoxybenzoic acid.

Data Presentation

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of Fluorinated Aromatic Compounds.

EntryFluorinated SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl 3-hydroxy-2-fluorobenzoateEthyl bromideK₂CO₃DMF704~85
2Methyl 4-hydroxy-2-fluorobenzoateBenzyl bromideNaHAcetonitrile603~90
3Methyl 5-hydroxy-2-fluorobenzoateMethyl iodideK₂CO₃AcetoneReflux6~88

Table 2: Saponification Conditions and Yields.

EntryStarting EsterBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl 2-fluoro-3-ethoxybenzoateNaOHMethanolReflux2>95
2Methyl 2-fluoro-4-(benzyloxy)benzoateKOHEthanolReflux1.5>95
3Methyl 2-fluoro-5-methoxybenzoateNaOHMethanolReflux2>95

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow Start Start: Hydroxy-2-fluorobenzoic acid derivative (ester protected) Alkoxide Alkoxide Formation (Base, Solvent) Start->Alkoxide 1. SN2 SN2 Reaction (Alkyl Halide) Alkoxide->SN2 2. Ester_Product Intermediate: Methyl 2-Fluoro-alkoxybenzoate SN2->Ester_Product 3. Work-up & Purification Saponification Saponification (Base, Alcohol/Water) Ester_Product->Saponification 4. Acidification Acidification (HCl) Saponification->Acidification 5. Final_Product Final Product: 2-Fluoro-alkoxybenzoic Acid Acidification->Final_Product 6. Isolation

Caption: Experimental workflow for the synthesis of 2-fluoro-alkoxybenzoic acids.

Reaction_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH Ar-OH RO_minus Ar-O⁻ ROH->RO_minus Deprotonation Base Base HB H-Base⁺ Alkoxide Ar-O⁻ TransitionState [Ar---O---R---X]⁻ Alkoxide->TransitionState Nucleophilic Attack AlkylHalide R-X Ether Ar-O-R TransitionState->Ether Bond Formation Halide X⁻ TransitionState->Halide Leaving Group Departure

Caption: Mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-Fluorobenzoic Acid from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Fluorobenzoic acid from anthranilic acid via a modified Schiemann reaction. The synthesis involves two primary stages: the diazotization of anthranilic acid to form a stable diazonium salt intermediate, and the subsequent thermal decomposition of this salt to yield the final product. This method offers a reliable route to this compound, an important building block in the synthesis of various pharmaceuticals and other fine chemicals.

Introduction

This compound is a key intermediate in organic synthesis, widely utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of a fluorine atom into the benzoic acid scaffold can significantly alter the molecule's biological activity and physicochemical properties. The Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring, proceeding through a diazonium salt intermediate.[1][2] This protocol details a modified Schiemann reaction for the synthesis of this compound from readily available anthranilic acid.

Reaction Scheme

The overall reaction scheme is a two-step process:

  • Diazotization: Anthranilic acid is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid and a fluorine source (e.g., tetrafluoroboric acid or hexafluorophosphoric acid) to form the corresponding diazonium salt. This intermediate is often stable enough to be isolated.

  • Thermal Decomposition: The isolated diazonium salt is then gently heated, leading to the evolution of nitrogen gas and the formation of this compound.

Experimental Protocols

Materials and Reagents
  • Anthranilic acid

  • Sodium nitrite (NaNO₂)

  • Hexafluorophosphoric acid (HPF₆) or Tetrafluoroboric acid (HBF₄)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water (deionized)

  • Suitable solvent for recrystallization (e.g., water)

Protocol 1: Diazotization of Anthranilic Acid and Isolation of 2-Carboxybenzenediazonium Hexafluorophosphate

This first phase of the synthesis focuses on the formation and isolation of the diazonium salt intermediate.

Procedure:

  • In a suitable beaker, prepare a slush of 100 g of ice and 100 mL of concentrated hydrochloric acid.

  • To this acidic ice slush, add 0.1 moles of anthranilic acid with stirring.

  • In a separate beaker, dissolve 0.1 moles of sodium nitrite in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution to the stirred anthranilic acid suspension while maintaining the temperature at or below 5 °C. Continue stirring for 15-20 minutes.

  • To the resulting diazonium salt solution, slowly add a stoichiometric equivalent of cold hexafluorophosphoric acid (HPF₆).

  • A precipitate of 2-carboxybenzenediazonium hexafluorophosphate will form.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the isolated diazonium salt in a desiccator. The typical yield for this step is in the range of 13-15 g.

Protocol 2: Thermal Decomposition of 2-Carboxybenzenediazonium Hexafluorophosphate

This second phase involves the conversion of the isolated diazonium salt to the final product.

Procedure:

  • Carefully place the dried 2-carboxybenzenediazonium hexafluorophosphate in a flask equipped with a condenser.

  • Gently and uniformly heat the flask. The decomposition is an exothermic process and should be controlled carefully.

  • The decomposition will be evident by the evolution of nitrogen gas.

  • Continue heating until the gas evolution ceases.

  • Allow the flask to cool to room temperature. The crude this compound will remain as a solid residue.

Protocol 3: Purification of this compound by Recrystallization

The crude product from the thermal decomposition is purified by recrystallization.[3]

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot water to dissolve the solid. Benzoic acid derivatives are generally more soluble in hot water than in cold water.[3]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, cool the flask in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.

  • Dry the purified this compound crystals. The expected melting point of the pure product is around 124-125 °C.

Data Presentation

ParameterValueReference
Intermediate 2-Carboxybenzenediazonium Hexafluorophosphate
Melting Point125-129 °C (decomposes)
Yield13-15 g (from 0.1 mol anthranilic acid)
Final Product This compound
Melting Point120-122 °C (literature: 124-125 °C)

Experimental Workflow and Signaling Pathways

The logical flow of the synthesis is depicted in the following diagram.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition cluster_purification Step 3: Purification anthranilic_acid Anthranilic Acid diazonium_salt 2-Carboxybenzenediazonium Hexafluorophosphate anthranilic_acid->diazonium_salt NaNO2, HPF6, HCl, 0-5°C crude_product Crude this compound diazonium_salt->crude_product Heat pure_product Pure this compound crude_product->pure_product Recrystallization from Water

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle concentrated acids (HCl, HPF₆/HBF₄) with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry. Handle the isolated 2-carboxybenzenediazonium hexafluorophosphate with care and avoid friction or shock.

  • The thermal decomposition step should be performed with caution as it is exothermic and involves the release of nitrogen gas. Ensure the apparatus is properly vented.

References

Application Notes and Protocols: 2-Fluorobenzoic Acid in the Synthesis of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-fluorobenzoic acid and its derivatives in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This document details the synthesis of N-arylanthranilic acid derivatives, their mechanism of action through the inhibition of key inflammatory pathways, and protocols for evaluating their anti-inflammatory efficacy.

Introduction

This compound is a valuable starting material and intermediate in the synthesis of various pharmaceutically active compounds. Its unique electronic properties, conferred by the fluorine atom, can enhance the pharmacological profile of drug candidates, including their metabolic stability and binding affinity to biological targets. In the context of anti-inflammatory drug development, this compound derivatives, particularly N-arylanthranilic acids (fenamates), have shown significant potential. These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway, both of which are pivotal in the inflammatory response.

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory activity of N-arylanthranilic acid derivatives synthesized from this compound precursors is primarily attributed to their ability to interfere with two key signaling pathways:

  • Cyclooxygenase (COX) Inhibition : These compounds can inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are potent inflammatory mediators that contribute to pain, fever, and swelling. By blocking their synthesis, these drugs can effectively reduce the cardinal signs of inflammation.

  • NF-κB Signaling Pathway Inhibition : The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, the NF-κB pathway is activated. Some fenamates have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This action keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

The dual inhibition of both the COX and NF-κB pathways by certain this compound derivatives makes them attractive candidates for the development of potent and broad-spectrum anti-inflammatory agents.

Data Presentation: Anti-Inflammatory Activity of Benzoic Acid Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various benzoic acid derivatives, including those structurally related to compounds that can be synthesized from this compound.

Table 1: In Vitro COX Inhibition Data

CompoundDerivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
IbuprofenPropionic acid derivative~13~3700.035[1]
CelecoxibSelective COX-2 inhibitor~15~0.04375[1]
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acidBenzoic acid derivative-Higher affinity than acetylsalicylic acid (in silico)-[1]

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines

Compound/ExtractCell LineStimulantCytokine InhibitedIC50 (µM)Reference
DexamethasoneHuman PBMCsLPSIL-1β0.038[2]
DexamethasoneHuman PBMCsLPSTNF-α0.025[2]
U0126 (ERK1/ERK2 inhibitor)Human PBMCsLPSIL-1β0.34
U0126 (ERK1/ERK2 inhibitor)Human PBMCsLPSTNF-α0.26
SB 203580 (p38-MAPK inhibitor)Human PBMCsLPSIL-1β0.052
SB 203580 (p38-MAPK inhibitor)Human PBMCsLPSTNF-α0.46

Table 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundAnimal ModelDosePaw Edema Inhibition (%)Time PointReference
IndomethacinRat5 mg/kg (i.p.)Significant inhibition1-5 h
Ellagic AcidRat1-30 mg/kg (i.p.)Dose-dependent reduction1-5 h
N-phenylanthranilic acid (3a)Rat-Significant activity60 min
N-(4-chlorophenyl)anthranilic acid (3c)Rat-Significant activity60 min

Experimental Protocols

Synthesis of N-(substituted-phenyl)-2-fluorobenzoic acids via Ullmann Condensation

This protocol describes a general method for the synthesis of N-arylanthranilic acids, which can be adapted for this compound as a starting material, potentially after conversion to a more reactive halide derivative if necessary. The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds.

Materials:

  • 2-Halobenzoic acid (e.g., 2-chlorobenzoic acid or a fluorinated analog)

  • Substituted aniline

  • Anhydrous potassium carbonate

  • Cupric oxide (CuO) or other copper catalyst

  • Amyl alcohol or other high-boiling solvent

  • Ethanol (95%)

  • Dilute hydrochloric acid

  • Sodium carbonate

  • Decolorizing carbon

Procedure:

  • A mixture of o-chlorobenzoic acid (0.1 mol), a substituted aniline (0.1 mol), anhydrous potassium carbonate (0.1 mol), and a catalytic amount of cupric oxide in amyl alcohol is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the solvent is removed by steam distillation.

  • The remaining solution is filtered.

  • The filtrate is acidified with dilute hydrochloric acid to precipitate the crude N-arylanthranilic acid.

  • The crude product is collected by filtration and washed with water.

  • For purification, the product is dissolved in a sodium carbonate solution, treated with decolorizing carbon, and boiled for 15 minutes.

  • The hot solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to re-precipitate the purified product.

  • The purified N-arylanthranilic acid is collected by filtration, washed with water, and recrystallized from ethanol.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The animals are divided into groups: control (vehicle), reference drug, and test compound groups (at various doses).

  • The test compounds or reference drug are administered orally or intraperitoneally.

  • After a specific absorption time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-Inflammatory Activity: Inhibition of Pro-inflammatory Cytokine Production

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β from stimulated immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Reference compound (e.g., Dexamethasone)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • PBMCs are isolated from healthy human blood using Ficoll density gradient centrifugation.

  • The cells are washed and resuspended in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • 100 µL of the cell suspension is seeded into each well of a 96-well plate.

  • The test compound is added to the wells at various concentrations and pre-incubated for 1 hour.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce cytokine production.

  • The plate is incubated for 4-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, the plate is centrifuged, and the cell-free supernatant is collected.

  • The concentration of TNF-α and IL-1β in the supernatant is quantified using specific ELISA kits according to the manufacturer's instructions.

  • The percentage of inhibition of cytokine production is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined.

Mandatory Visualizations

G cluster_0 Synthesis Workflow A This compound B Activation/Halogenation (e.g., conversion to 2-Fluoro-X-benzoic acid) A->B Optional Pre-reaction Step D Ullmann Condensation B->D C Substituted Aniline C->D E N-Aryl-2-fluorobenzoic Acid Derivative D->E Crude Product F Purification (Recrystallization) E->F G Anti-inflammatory Drug Candidate F->G Purified Product

Caption: Synthetic workflow for the preparation of anti-inflammatory drug candidates from this compound.

G cluster_1 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkBa->NFkB_inactive Inhibits NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Binds to DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Genes->Cytokines Fenamate This compound Derivative (Fenamate) Fenamate->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Application of 2-Fluorobenzoic Acid in Polymer Science: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

While 2-Fluorobenzoic acid is a valuable building block in organic synthesis, its direct application in polymer science as a monomer, initiator, or modifier is not extensively documented in publicly available scientific literature. Its primary role lies in its utility as a versatile intermediate for the synthesis of more complex molecules, which may, in turn, find applications in materials science, including polymers.

This document will provide an overview of the synthesis of this compound and its established applications as a chemical intermediate, which could indirectly relate to the development of novel polymers and functional materials.

Synthesis of this compound

This compound can be synthesized through various methods, with the diazotization of anthranilic acid being a common route.

Experimental Protocol: Synthesis via Diazotization of Anthranilic Acid

This protocol is based on the principle of the Schiemann reaction, where an aromatic amine is converted to a fluorinated aromatic compound.

Materials:

  • Anthranilic acid

  • Anhydrous hydrogen fluoride

  • Sodium nitrite

  • Methoxyethyl methyl ether (solvent)

  • Hydrochloric acid

  • Ethyl ether

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve anthranilic acid in methoxyethyl methyl ether.

  • Cool the solution and slowly add anhydrous hydrogen fluoride.

  • Add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining a low temperature to form the diazonium salt.

  • After the addition is complete, the reaction mixture is refluxed for 3 hours to facilitate the decomposition of the diazonium salt and the introduction of the fluorine atom.

  • After cooling, the reaction mixture is subjected to a work-up procedure. This typically involves acidification with hydrochloric acid.[1]

  • The aqueous solution is then extracted multiple times with ethyl ether.[1]

  • The combined organic extracts are washed with a saturated sodium bicarbonate solution to extract the this compound as its sodium salt.[1]

  • The aqueous bicarbonate layer is then acidified with hydrochloric acid to precipitate the this compound.[1]

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound Anthranilic_acid Anthranilic Acid Diazonium_salt Diazonium Salt Intermediate Anthranilic_acid->Diazonium_salt Diazotization (NaNO2, HF) Fluoro_intermediate Fluoroaromatic Intermediate Diazonium_salt->Fluoro_intermediate Thermal Decomposition (Schiemann-type reaction) Two_FBA This compound Fluoro_intermediate->Two_FBA Hydrolysis/Work-up

Caption: Synthesis of this compound.

Application as a Chemical Intermediate

The primary and well-established application of this compound is as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its functional groups, the carboxylic acid and the fluorine atom, allow for a variety of chemical transformations.

  • Pharmaceutical Synthesis: The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity. This compound serves as a precursor for introducing a fluorinated phenyl group into more complex drug candidates.

  • Radiolabeling: Derivatives of fluorobenzoic acid are crucial reagents for radiolabeling peptides and other biomolecules with the positron-emitting radionuclide ¹⁸F for use in Positron Emission Tomography (PET). For instance, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is widely used for this purpose. Although this is the 4-fluoro isomer, it highlights the importance of fluorobenzoic acids in this field.

The logical relationship for its use as an intermediate is depicted in the following diagram.

G cluster_application Application as a Chemical Intermediate Two_FBA This compound Derivatization Chemical Derivatization (e.g., acylation, esterification) Two_FBA->Derivatization Active_Molecules Synthesis of Active Molecules Derivatization->Active_Molecules Pharma Pharmaceuticals Active_Molecules->Pharma Fine_Chemicals Fine Chemicals Active_Molecules->Fine_Chemicals

Caption: Role as a Chemical Intermediate.

Potential in Polymer Science: A Prospective View

While direct applications are not currently prevalent, the unique properties of the fluorine atom suggest potential avenues for the use of this compound and its derivatives in polymer science:

  • Monomer for Specialty Polymers: Copolymers incorporating monomers derived from this compound could exhibit enhanced thermal stability, chemical resistance, and specific surface properties due to the presence of the fluorine atom.

  • Polymer Modification: The carboxylic acid group could be used to graft 2-fluorobenzoyl moieties onto existing polymer backbones, thereby modifying their surface energy, hydrophobicity, and other properties.

  • Synthesis of Novel Initiators: While not a conventional initiator itself, derivatives of this compound could potentially be designed to act as specialized initiators for certain polymerization reactions.

Further research is required to explore these potential applications and to synthesize and characterize polymers derived from or modified with this compound. At present, no quantitative data on the properties of such polymers is available in the reviewed literature.

References

Application Notes and Protocols for the Purification of Crude 2-Fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Fluorobenzoic acid (C7H5FO2) is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a chosen solvent at varying temperatures. This document provides a detailed protocol for the purification of crude this compound via recrystallization.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature. In an ideal recrystallization, a solvent is chosen in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution and then allowing it to cool, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution (mother liquor).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H5FO2[2][3]
Molar Mass140.11 g/mol [3]
AppearanceWhite to light yellow crystalline powder or needles
Melting Point122-125 °C
pKa (at 25°C)3.27
Water SolubilitySlightly soluble

Table 2: Solvent Selection Guide for Recrystallization of this compound

Solvent SystemSuitability for RecrystallizationComments
WaterGoodThis compound is significantly more soluble in hot water than in cold water. It is a non-toxic and non-flammable solvent choice.
50% Aqueous EthanolExcellentOften provides a good balance of solubility for both dissolving the crude product when hot and allowing for good crystal recovery upon cooling.
BenzeneGoodEffective, but its use is often limited due to toxicity.
ToluenePotentialA less toxic alternative to benzene that may be suitable.
Hexanes/Ethyl AcetatePotential MixtureA non-polar/polar solvent mixture can be effective for tuning solubility.

Experimental Protocols

1. Solvent Selection

Before proceeding with the bulk recrystallization, it is crucial to determine the optimal solvent.

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, 50% aqueous ethanol, toluene) dropwise at room temperature, shaking after each addition. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. The ideal solvent will dissolve the compound completely at an elevated temperature.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath. The ideal solvent will yield a high recovery of pure crystals.

  • Based on these tests, select the most suitable solvent or solvent mixture for the purification. For this protocol, 50% aqueous ethanol is recommended.

2. Recrystallization Procedure

  • Dissolution: Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask. For every 1 gram of crude material, start with approximately 10-15 mL of the chosen solvent (e.g., 50% aqueous ethanol). Add a boiling chip to the flask.

  • Heat the mixture on a hot plate while stirring. Add more hot solvent in small portions until the this compound is completely dissolved. It is critical to use the minimum amount of hot solvent to ensure a saturated solution and maximize crystal recovery.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Allow air to be drawn through the crystals on the Büchner funnel for 15-20 minutes to help dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at low heat can be used.

  • Purity Assessment: Determine the melting point of the dried, purified this compound. A sharp melting point within the literature range (122-125 °C) is indicative of high purity.

Visualizations

experimental_workflow start_end start_end process process decision decision io io start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration 2. Hot Gravity Filtration insoluble_check->hot_filtration Yes cool_solution 3. Cool Solution Slowly to Room Temperature insoluble_check->cool_solution No hot_filtration->cool_solution insoluble_impurities Discard Insoluble Impurities hot_filtration->insoluble_impurities ice_bath 4. Cool in Ice Bath cool_solution->ice_bath vacuum_filtration 5. Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash_crystals 6. Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals mother_liquor Discard Mother Liquor (Contains Soluble Impurities) vacuum_filtration->mother_liquor dry_crystals 7. Dry Purified Crystals wash_crystals->dry_crystals end End: Pure This compound dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

logical_relationships Crude Crude this compound (Mixture) AddHotSolvent Add Minimum Hot Solvent Crude->AddHotSolvent HotSolution Hot Saturated Solution InsolubleImpurities Insoluble Impurities (Removed by Hot Filtration) HotSolution->InsolubleImpurities Separated Cooling Slow Cooling HotSolution->Cooling CoolSolution Cold Solution PureCrystals Pure this compound (Solid Crystals) CoolSolution->PureCrystals Crystallizes Out SolubleImpurities Soluble Impurities (Remain in Solution) CoolSolution->SolubleImpurities Remains Dissolved AddHotSolvent->HotSolution Cooling->CoolSolution

References

Application Notes and Protocols for the Purification of 2-Fluorobenzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Fluorobenzoic acid using column chromatography, a fundamental technique for isolating compounds of interest from complex mixtures. The protocol is designed to be a comprehensive guide, from the initial assessment of purity by Thin Layer Chromatography (TLC) to the final isolation of the purified product.

Introduction

This compound is an aromatic carboxylic acid widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The purity of this reagent is crucial for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a highly effective method for purifying this compound by separating it from non-polar and less polar impurities. This technique leverages the differential partitioning of compounds between a stationary phase and a mobile phase. Due to the polar nature of its carboxylic acid group, this compound interacts strongly with polar stationary phases like silica gel.[3] This protocol will detail the use of silica gel column chromatography for this purpose.

Data Presentation

The effectiveness of the purification process can be evaluated by comparing the purity of the this compound before and after column chromatography. The following table summarizes the expected outcomes.

ParameterCrude this compoundPurified this compound
Purity (by HPLC/GC) Typically 85-95%>99%
Appearance White to light yellow or brownish powderWhite crystalline powder
Typical Yield Not Applicable85-95%

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Acetic acid (glacial)

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Rotary evaporator

  • Cotton or glass wool

  • Sand (acid-washed)

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc_analysis 1. TLC Analysis of Crude Sample column_packing 2. Column Packing tlc_analysis->column_packing sample_loading 3. Sample Loading column_packing->sample_loading elution 4. Elution sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. TLC Analysis of Fractions fraction_collection->fraction_analysis pooling 7. Pooling of Pure Fractions fraction_analysis->pooling solvent_removal 8. Solvent Removal pooling->solvent_removal final_product 9. Final Product Analysis solvent_removal->final_product

References

Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the analytical techniques for the thorough characterization of 2-Fluorobenzoic acid (2-FBA). The information provided is intended to guide researchers, scientists, and drug development professionals in verifying the identity, purity, and physicochemical properties of this compound.

Physicochemical Properties

This compound is an aromatic carboxylic acid with a fluorine atom at the ortho-position.[1] This substitution influences its chemical properties, including its acidity.[1] It typically appears as a white to light yellow crystalline powder.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅FO₂[2][3]
Molecular Weight140.11 g/mol
Melting Point122-125 °C
pKa (at 25 °C)3.27
Water SolubilitySlightly soluble
AppearanceWhite to light yellow crystalline powder

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of 2-FBA and quantifying it in various matrices. A reversed-phase method is typically employed.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
15
15.1
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 274 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50 v/v)
  • Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent to obtain a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to a concentration within the calibration range of the working standards.

  • Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the prepared standards and samples.

  • Data Analysis: Identify the this compound peak based on the retention time of the reference standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration and purity of the sample.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Standard & Sample B Dissolve in Diluent A->B C Prepare Working Standards B->C D Equilibrate HPLC System C->D Inject E Inject Standards & Samples D->E F Acquire Chromatograms E->F G Identify Peak by Retention Time F->G Analyze H Construct Calibration Curve G->H I Calculate Concentration & Purity H->I

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly for volatile impurities. Derivatization is typically required to increase the volatility of the acidic analyte.

Table 3: GC-MS Method Parameters for this compound (as TMS derivative)

ParameterCondition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
  • Derivatization: In a vial, dissolve ~1 mg of this compound in 100 µL of a suitable solvent (e.g., pyridine). Add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the trimethylsilyl (TMS) ester of this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) and characteristic fragmentation patterns.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample B Add Derivatizing Agent A->B C Heat to Form TMS Ester B->C D Inject Derivatized Sample C->D Inject E Separation & Ionization D->E F Mass Analysis E->F G Identify by Retention Time F->G Analyze H Analyze Mass Spectrum G->H I Confirm Structure H->I

Caption: Workflow for the GC-MS analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.0 (1H)ddH-6
~7.6 (1H)mH-4
~7.2 (2H)mH-3, H-5
~11.0 (1H)br sCOOH
¹³C~165.8dC=O
~163.0 (d, ¹JCF ≈ 258 Hz)dC-F
~135.4dC-4
~132.5sC-6
~124.3dC-5
~117.5 (d, ²JCF ≈ 21 Hz)dC-3
~117.0 (d, ²JCF ≈ 21 Hz)dC-1

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • Spectral Interpretation: Assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid
~1220C-F stretchAryl fluoride
950-910 (broad)O-H bendCarboxylic acid
  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 6: Major Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment
140[M]⁺ (Molecular ion)
123[M - OH]⁺
95[M - COOH]⁺ or [C₆H₄F]⁺
75[C₆H₃]⁺
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by GC or LC.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Data Analysis: Interpret the mass spectrum to determine the molecular weight and identify characteristic fragments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system of this compound. Benzoic acid exhibits absorption maxima at approximately 230 nm and 274 nm in acidic aqueous solution, which can serve as a reference.

Table 7: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λmax)Solvent
~230 nmMethanol or Water (acidified)
~275 nmMethanol or Water (acidified)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.01 mg/mL) in a UV-transparent solvent such as methanol or acidified water.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a quartz cuvette.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Logical Relationship of Spectroscopic Techniques

Spectro_Logic Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR Provides C-H framework IR IR Compound->IR Identifies functional groups MS Mass Spec. Compound->MS Determines molecular weight & fragmentation UV UV-Vis Compound->UV Analyzes electronic transitions

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and phase behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of this compound. The melting point is reported to be in the range of 122-125 °C. A sharp endothermic peak in this range would confirm this transition.

Table 8: Expected DSC Data for this compound

ParameterExpected Value
Onset of Melting~122 °C
Peak Melting Temperature~124 °C
Enthalpy of Fusion (ΔH)Varies with sample purity
  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition. For this compound, significant weight loss is expected above its boiling point.

Table 9: Expected TGA Data for this compound

Temperature Range (°C)Weight Loss (%)Event
< 120< 1%Loss of residual solvent/moisture
> 150SignificantDecomposition/Vaporization
  • Sample Preparation: Place 5-10 mg of this compound into a TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve to determine the temperatures at which weight loss occurs and the percentage of weight loss in each step.

Workflow for Thermal Analysis

Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample This compound Sample DSC_Prep Weigh & Seal in Pan Sample->DSC_Prep TGA_Prep Weigh in Pan Sample->TGA_Prep DSC_Run Heat at Constant Rate DSC_Prep->DSC_Run DSC_Data Melting Point & Purity DSC_Run->DSC_Data TGA_Run Heat at Constant Rate TGA_Prep->TGA_Run TGA_Data Thermal Stability & Decomposition TGA_Run->TGA_Data

Caption: Workflow for the thermal analysis of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction can be used to determine the precise three-dimensional atomic arrangement of this compound in its crystalline state.

Table 10: Illustrative Crystallographic Data for a Benzoic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4

Note: Specific crystallographic data for this compound should be obtained from crystallographic databases.

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using X-ray radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Fluorobenzoic acid. This method is suitable for the determination of purity and assay of this compound in bulk drug substance and can be adapted for the analysis of finished pharmaceutical products.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and consistency of this compound. This application note presents a simple, rapid, and reliable HPLC method for the analysis of this compound, utilizing a C18 stationary phase with UV detection. The method is designed to provide excellent peak shape and resolution.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a robust HPLC method.

PropertyValueReference
Molecular FormulaC₇H₅FO₂[2]
Molecular Weight140.11 g/mol [2]
pKa3.27[3]
UV λmax~230 nm and ~275 nm[4]
SolubilitySoluble in organic solvents like methanol and acetonitrile.

The pKa of 3.27 indicates that this compound is a weak acid. To ensure consistent retention and sharp peak shape, the pH of the mobile phase should be controlled to be at least 1.5 to 2 pH units below the pKa. This is achieved by the addition of an acidifier to the mobile phase, which suppresses the ionization of the carboxylic acid group.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Software: Chromatography data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

  • Filters: 0.45 µm syringe filters.

Chromatographic Conditions

The following optimized HPLC conditions are recommended for the analysis of this compound:

ParameterCondition
Stationary Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation (for 1 L):

  • Measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water.

  • To the water, add 1.0 mL of formic acid to make a 0.1% solution.

  • Combine the acetonitrile and the 0.1% formic acid in water.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions (for Calibration Curve):

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve can be prepared with concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (for Bulk Drug Substance):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_mobile_phase Prepare Mobile Phase (Acetonitrile:0.1% Formic Acid in Water, 60:40) instrument_setup Instrument Setup (Column, Flow Rate, Temp, Wavelength) prep_mobile_phase->instrument_setup prep_standard Prepare Standard Solutions (Stock and Working Standards) inject_samples Inject Standards and Samples prep_standard->inject_samples prep_sample Prepare Sample Solution prep_sample->inject_samples system_suitability System Suitability Test instrument_setup->system_suitability system_suitability->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify_sample Quantify this compound in Sample integrate_peaks->quantify_sample calibration_curve->quantify_sample generate_report Generate Report quantify_sample->generate_report

References

Application Notes and Protocols for GC-MS Analysis of 2-Fluorobenzoic Acid Synthesis Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. The purity of this compound is crucial for the quality and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the components in a chemical reaction mixture. Due to the low volatility of benzoic acids, a derivatization step is typically required to convert them into more volatile esters prior to GC-MS analysis.[1]

This document provides detailed protocols for the synthesis of this compound from anthranilic acid via a diazotization reaction, followed by the sample preparation, derivatization, and subsequent GC-MS analysis of the reaction products. These application notes are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of this compound from Anthranilic Acid

The synthesis of this compound can be achieved from anthranilic acid through a diazotization reaction followed by a Schiemann-type reaction. This process involves the conversion of the amino group on anthranilic acid to a diazonium salt, which is then displaced by a fluorine atom.

Experimental Protocol: Synthesis

Materials:

  • Anthranilic acid

  • Anhydrous Hydrogen Fluoride (HF)

  • Sodium Nitrite (NaNO₂)

  • Methoxyethyl methyl ether (diglyme)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve anthranilic acid in methoxyethyl methyl ether.

  • Carefully add anhydrous hydrogen fluoride to the solution while maintaining a low temperature.

  • Slowly add a solution of sodium nitrite in water to the reaction mixture to form the diazonium salt. The reaction is typically carried out at a temperature below 10°C.

  • After the addition of sodium nitrite is complete, allow the reaction to reflux for approximately 3 hours.

  • After reflux, cool the reaction mixture and quench it with water.

  • Acidify the aqueous layer with hydrochloric acid and extract the product with dichloromethane.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound.

GC-MS Analysis of Synthesis Products

Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility. Therefore, a derivatization step to convert the carboxylic acid to its methyl ester is necessary. Methylation with Boron trifluoride-methanol (BF₃·MeOH) is a common and effective method for this purpose.[2][3]

Experimental Protocol: Sample Preparation and Derivatization

Materials:

  • Crude this compound product

  • Methanol (reagent grade)

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • GC vials with caps

Procedure:

  • Accurately weigh approximately 10 mg of the crude this compound product into a clean, dry vial.

  • Add 1 mL of methanol to dissolve the sample.

  • Add 1 mL of 14% BF₃·MeOH solution to the vial.

  • Cap the vial tightly and heat it at 60-70°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to quench the reaction.

  • Add 2 mL of hexane and vortex vigorously for 1 minute to extract the methyl 2-fluorobenzoate.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary GC column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplitless
Inlet Temperature250°C
Injection Volume1 µL
Oven Program
Initial Temperature60°C, hold for 2 min
Ramp Rate10°C/min
Final Temperature280°C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Mass Scan Rangem/z 40-400
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The following tables present hypothetical quantitative data from the GC-MS analysis of a crude this compound synthesis product after derivatization. This data is for illustrative purposes to demonstrate the expected results.

Table 1: Quantitative Analysis of Derivatized Synthesis Products

Compound (as Methyl Ester)Retention Time (min)Peak Area (%)Concentration (mg/mL)
Methyl Salicylate10.53.20.32
Methyl Anthranilate11.21.50.15
Methyl 2-Fluorobenzoate12.895.39.53

Table 2: Selected Ion Monitoring (SIM) Parameters for Key Analytes

Analyte (as Methyl Ester)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Methyl Salicylate12015292
Methyl Anthranilate15111992
Methyl 2-Fluorobenzoate12315495

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow from synthesis to analysis is depicted in the following diagram.

G Experimental Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis GC-MS Analysis A Anthranilic Acid B Diazotization (NaNO2, HF) A->B C Schiemann Reaction (Heat) B->C D Crude this compound C->D E Sample Preparation (Dissolution) D->E To Analysis F Derivatization (BF3-Methanol) E->F G Extraction (Hexane) F->G H GC-MS Analysis G->H

A diagram illustrating the overall experimental workflow.
Logical Relationship of Synthesis Components

The logical relationship between the starting material, intermediates, and the final product is shown below.

G Logical Flow of this compound Synthesis Start Anthranilic Acid Intermediate Diazonium Salt Intermediate Start->Intermediate Diazotization Byproduct1 Unreacted Starting Material Start->Byproduct1 Product This compound Intermediate->Product Fluorination Byproduct2 Side Products (e.g., Salicylic Acid) Intermediate->Byproduct2

A diagram showing the logical flow of the synthesis process.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound and the subsequent quantitative analysis of the reaction products using GC-MS. The derivatization of the crude product to its methyl ester is a critical step that enables accurate and reliable chromatographic separation and mass spectrometric detection. By following these methods, researchers and scientists can effectively monitor the purity and yield of their this compound synthesis, ensuring the quality of this important chemical intermediate for its various applications.

References

Application Notes and Protocols for the Formulation of 2-Fluorobenzoic Acid Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzoic acid and its derivatives are a class of compounds with significant potential in pharmaceutical research and development. Their biological activities are diverse, ranging from anti-inflammatory to anti-cancer properties. However, a common challenge in the preclinical development of these compounds is their typically poor aqueous solubility, which can hinder oral absorption and lead to low or variable bioavailability in in vivo studies.

These application notes provide a comprehensive guide to formulating this compound derivatives for in vivo research. The protocols outlined below offer strategies to enhance the solubility and dissolution rate of these compounds, thereby improving their systemic exposure and ensuring reliable and reproducible results in animal studies. The information presented is intended to serve as a foundational resource for researchers in the fields of pharmacology, medicinal chemistry, and drug metabolism and pharmacokinetics (DMPK).

Physicochemical Properties and Formulation Considerations

Like many benzoic acid derivatives, this compound compounds are often characterized by low water solubility, a critical factor that must be addressed for successful in vivo evaluation. The inclusion of a fluorine atom can increase the acidity of the carboxylic acid group, which may slightly enhance solubility in physiological conditions compared to non-fluorinated analogs.[1] However, for most derivatives, especially those with increased lipophilicity, parenteral or oral administration requires specialized formulation approaches.

Key Formulation Strategies:

  • Vehicle Selection: The use of co-solvents, surfactants, and lipid-based systems is a primary strategy to improve the solubility of poorly soluble compounds.[2]

  • pH Adjustment: For acidic compounds like this compound derivatives, creating a salt form by adjusting the pH can significantly increase aqueous solubility.

  • Particle Size Reduction: Techniques such as micronization or the formation of nanosuspensions increase the surface area of the drug particles, leading to a faster dissolution rate.[3][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.

  • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing the body's natural lipid absorption pathways.[2]

Data Presentation: Formulation Composition and In Vivo Performance

The selection of an appropriate formulation vehicle is critical for achieving adequate exposure in in vivo studies. The following tables provide examples of formulation compositions and their impact on the oral bioavailability of a model poorly soluble compound, which can serve as a starting point for the formulation development of this compound derivatives.

Table 1: Exemplary Formulations for Oral Administration of a Poorly Soluble Compound

Formulation IDVehicle CompositionDrug Concentration (mg/mL)
F10.5% Methylcellulose in Water5
F210% Gelucire 44/14 in Water10
F3100% PEG 40020
F45% Hydroxypropyl-β-Cyclodextrin in Water10
F5PEG 400 / Labrasol (1:1, v/v)50
F6PEG 400 / Tween 20 (3:1, v/v)40
F7PEG 400 / Labrasol / Tween 20 (2:1:1, v/v/v)60

Note: The achievable drug concentration will be specific to the this compound derivative being studied and should be determined experimentally.

Table 2: Impact of Formulation on Pharmacokinetic Parameters in Rats (Oral Gavage, 50 mg/kg Dose of a Model Compound)

Formulation IDCmax (ng/mL)Tmax (h)AUC (h*ng/mL)Relative Exposure (vs. F1)
F1 (0.5% MC)2.8415.41
F2 (10% Gelucire)130436023
F3 (PEG 400)76842728
F5 (PEG 400:Labrasol)99445,588363
F6 (PEG 400:Tween 20)89584,773310
F7 (PEG 400:Labrasol:Tween 20)1,17486,572427

Data presented is adapted from a study on SR13668, a poorly soluble anti-cancer agent, and serves as an illustrative example of how formulation changes can dramatically impact oral bioavailability. Actual pharmacokinetic parameters will be dependent on the specific this compound derivative and the formulation used.

Experimental Protocols

Protocol 1: Preparation of a Solution/Suspension for Oral Gavage

This protocol describes the preparation of a vehicle suitable for administering this compound derivatives to rodents via oral gavage.

Materials:

  • This compound derivative

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection

  • Vortex mixer

  • Sonicator

  • pH meter and micro-pH probe

  • Sterile containers

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution by combining the excipients in the desired ratio. A commonly used vehicle for poorly soluble compounds consists of 10% PEG 400, 10% Propylene glycol, and 2% Tween 80 in sterile water. For more lipophilic compounds, a higher proportion of organic co-solvents and surfactants may be necessary (refer to Table 1 for examples).

  • Solubilization: Accurately weigh the required amount of the this compound derivative and add it to the prepared vehicle.

  • Mixing: Vortex the mixture vigorously for 5-10 minutes to ensure the compound is thoroughly wetted.

  • Sonication: Place the mixture in a sonicator water bath for 15-30 minutes to aid in dissolution.

  • pH Adjustment (Optional): If the compound is not fully dissolved, the pH of the formulation can be carefully adjusted upwards using a dilute solution of a suitable base (e.g., 0.1 N NaOH) to facilitate the formation of a more soluble salt. Monitor the pH closely to avoid chemical degradation.

  • Final Formulation: Once a homogenous solution or a fine, uniform suspension is achieved, the formulation is ready for administration. Visually inspect the formulation for any precipitation before each use.

Protocol 2: Characterization of the Formulation

A. Particle Size Analysis (for suspensions):

Particle size distribution is a critical quality attribute for suspensions as it can influence dissolution rate and absorption.

Method: Laser Diffraction or Dynamic Light Scattering (DLS) can be used.

  • Sample Preparation: Dilute the suspension formulation with a suitable dispersant (e.g., filtered water or the formulation vehicle) to achieve an appropriate particle concentration for the instrument.

  • Measurement: Analyze the sample according to the instrument manufacturer's instructions.

  • Data Analysis: Determine the mean particle size (e.g., D50) and the particle size distribution (e.g., D10 and D90). For injectable suspensions, the particle size should be controlled to prevent embolism. For oral suspensions, a smaller particle size generally leads to faster dissolution.

B. Stability Testing:

It is essential to ensure the formulation is stable for the duration of the in vivo study.

Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated.

  • Storage Conditions: Store aliquots of the formulation at various conditions, such as refrigerated (2-8 °C), room temperature (25 °C/60% RH), and accelerated conditions (40 °C/75% RH).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48 hours, and 1 week for short-term studies).

  • Analysis: At each time point, visually inspect the samples for any changes in appearance (e.g., precipitation, color change). Quantify the concentration of the this compound derivative using the validated HPLC method. The appearance of new peaks may indicate degradation products.

  • Acceptance Criteria: The concentration of the active ingredient should typically remain within ±10% of the initial concentration.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a formulated this compound derivative after oral administration.

Materials:

  • Male Sprague-Dawley or Wistar rats (typically 200-250 g)

  • Formulated this compound derivative

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Freezer (-80 °C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least 3-5 days before the study.

  • Dosing: Fast the animals overnight (with free access to water) before dosing. Administer the formulated this compound derivative via oral gavage at the desired dose volume (typically 5-10 mL/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4 °C) to obtain plasma.

  • Sample Storage: Store the plasma samples at -80 °C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Visualizations

G cluster_formulation Formulation Development Workflow A Physicochemical Characterization (Solubility, LogP, pKa) B Select Formulation Strategy (e.g., Co-solvent, Lipid-based) A->B C Excipient Screening (Solubility in individual excipients) B->C D Formulation Optimization (Varying excipient ratios) C->D E Characterization (Appearance, Particle Size, Stability) D->E F Select Lead Formulation(s) E->F

Formulation Development Workflow Diagram.

G cluster_invivo In Vivo Study Workflow A Animal Acclimation B Dosing (Oral Gavage) A->B C Blood Sampling (Serial time points) B->C D Plasma Preparation C->D E Bioanalysis (LC-MS/MS) D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC) E->F

Typical In Vivo Pharmacokinetic Study Workflow.

G cluster_pathway General Strategy to Enhance Oral Bioavailability Drug Poorly Soluble This compound Derivative Formulation Formulation Strategies (Co-solvents, Surfactants, Lipids, etc.) Drug->Formulation Dissolution Increased Dissolution in GI Tract Formulation->Dissolution Absorption Enhanced Absorption (Increased membrane permeability) Dissolution->Absorption Bioavailability Improved Systemic Bioavailability Absorption->Bioavailability

Logical Flow for Improving Oral Bioavailability.

References

Troubleshooting & Optimization

common issues in 2-Fluorobenzoic acid synthesis and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via several key routes:

  • Diazotization of Anthranilic Acid (Balz-Schiemann Reaction): This classic method involves the conversion of the amino group on anthranilic acid into a diazonium salt, followed by fluorination.

  • Oxidation of 2-Fluorotoluene: The methyl group of 2-fluorotoluene is oxidized to a carboxylic acid.

  • Hydrolysis of 2-Fluorobenzonitrile: The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

  • Grignard Reaction: This involves the formation of a Grignard reagent from a 2-halofluoroarene (e.g., 2-bromofluorobenzene) and its subsequent reaction with carbon dioxide.

Troubleshooting Guides by Synthesis Route

Diazotization of Anthranilic Acid (Balz-Schiemann Reaction)

This method transforms anthranilic acid into this compound via a diazonium tetrafluoroborate intermediate.[1]

Common Issues and Solutions

Q2: My Balz-Schiemann reaction has a very low yield. What are the potential causes and solutions?

A2: Low yields in the Balz-Schiemann reaction can stem from several factors related to the stability of the diazonium salt and the efficiency of the fluorination step.

  • Issue: Premature Decomposition of the Diazonium Salt. Diazonium salts are often unstable at elevated temperatures.

    • Solution: Maintain a low temperature, typically between 0-5 °C, throughout the diazotization process. It is also advisable to use the diazonium salt intermediate immediately in the subsequent fluorination step without isolation.[2]

  • Issue: Incomplete Diazotization. The reaction between the amine and nitrous acid may not go to completion.

    • Solution: Ensure the complete dissolution of anthranilic acid in a suitable acid, like fluoroboric acid (HBF₄), before the addition of sodium nitrite.[3] A slight excess of nitrous acid can be used, and the completion of the diazotization can be checked with starch-iodide paper.[4]

  • Issue: Formation of Phenolic Byproducts. The presence of water can lead to the formation of 2-hydroxybenzoic acid (salicylic acid).

    • Solution: Use anhydrous reagents and solvents wherever possible. While the initial diazotization is often in an aqueous medium, ensuring the diazonium fluoroborate salt is thoroughly dried before thermal decomposition is crucial.[4]

  • Issue: Inefficient Thermal Decomposition. The decomposition of the isolated diazonium fluoroborate may be incomplete or lead to side products.

    • Solution: The decomposition should be carried out in a high-boiling, inert solvent (e.g., toluene) or by direct heating with careful temperature control to prevent charring. The use of alternative counterions to tetrafluoroborate, such as hexafluorophosphate (PF₆⁻), has been shown to improve yields in some cases.

Q3: I observed tar formation during the thermal decomposition of the diazonium salt. How can I prevent this?

A3: Tar formation is often a result of uncontrolled decomposition at high temperatures.

  • Solution: Ensure the diazonium tetrafluoroborate is completely dry before heating, as moisture can lead to a violent and uncontrolled decomposition. Perform the decomposition gradually and with efficient heat transfer to avoid localized overheating. Decomposition in an inert, high-boiling solvent can help to moderate the reaction temperature.

Quantitative Data: Balz-Schiemann Reaction Yields

Starting MaterialReaction ConditionsYield of Aryl FluorideReference
p-ToluidineDiazotization with HBF₄, followed by thermal decomposition~89%
Ethyl p-aminobenzoateDiazotization, formation of diazonium fluoborate, thermal decomposition, and subsequent hydrolysis63-69%
2-Amino-5-ethylpyridineDiazotization at -10 to -5 °C, followed by thermal decomposition-

Experimental Protocol: Diazotization of Anthranilic Acid

  • Diazotization:

    • In a suitable flask, suspend anthranilic acid in an aqueous solution of fluoroboric acid (HBF₄).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for about 1 hour.

  • Isolation of Diazonium Salt:

    • Collect the precipitated diazonium tetrafluoroborate salt by filtration.

    • Wash the salt with cold water, followed by a cold, low-polarity organic solvent (e.g., diethyl ether).

    • Thoroughly dry the isolated salt under vacuum.

  • Thermal Decomposition:

    • Gently heat the dry diazonium salt in a flask. The decomposition can be vigorous, so heating should be controlled.

    • Alternatively, the decomposition can be carried out in an inert, high-boiling solvent.

  • Work-up and Purification:

    • After the decomposition is complete, the crude this compound can be purified by recrystallization from a suitable solvent system (e.g., 50% aqueous ethanol or benzene) or by vacuum sublimation.

Troubleshooting Workflow: Balz-Schiemann Reaction

start Low Yield or Impurities in Balz-Schiemann Reaction incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization premature_decomposition Premature Decomposition? incomplete_diazotization->premature_decomposition No incomplete_diazotization_sol Solution: - Ensure complete dissolution of starting amine. - Use slight excess of NaNO2. - Verify completion with starch-iodide paper. incomplete_diazotization->incomplete_diazotization_sol Yes phenolic_byproducts Phenolic Byproducts Observed? premature_decomposition->phenolic_byproducts No premature_decomposition_sol Solution: - Maintain temperature at 0-5 °C during diazotization. - Use diazonium salt immediately. premature_decomposition->premature_decomposition_sol Yes tar_formation Tar Formation During Decomposition? phenolic_byproducts->tar_formation No phenolic_byproducts_sol Solution: - Use anhydrous reagents and solvents where possible. - Thoroughly dry the diazonium salt before decomposition. phenolic_byproducts->phenolic_byproducts_sol Yes tar_formation_sol Solution: - Ensure diazonium salt is completely dry. - Control heating rate during decomposition. - Consider using a high-boiling inert solvent. tar_formation->tar_formation_sol Yes

Troubleshooting workflow for the Balz-Schiemann reaction.

Oxidation of 2-Fluorotoluene

This method involves the oxidation of the methyl group of 2-fluorotoluene to a carboxylic acid.

Common Issues and Solutions

Q4: The oxidation of 2-fluorotoluene is slow and gives a low yield. How can I improve this?

A4: The efficiency of this oxidation is highly dependent on the chosen oxidant and reaction conditions.

  • Issue: Harsh and Hazardous Oxidants. Traditional oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used but can be hazardous and lead to environmental concerns. They also require harsh reaction conditions.

    • Solution: Consider using a catalytic system. For example, a manganese(II) porphyrin complex with molecular oxygen as the oxidant has been reported. Another approach involves using cobalt acetate and sodium bromide as catalysts with oxygen.

  • Issue: Product Inhibition of Catalyst. In some catalytic systems, the product, this compound, can inhibit the catalyst's activity.

    • Solution: One strategy is to perform the reaction in the presence of acetic anhydride, which can react with the water produced during the reaction, a known inhibitor. This can help maintain the catalyst's activity.

  • Issue: Incomplete Reaction. The oxidation may not proceed to completion, leaving unreacted 2-fluorotoluene.

    • Solution: Ensure optimal reaction temperature and pressure if using gaseous oxidants like oxygen. For catalytic systems, ensure the catalyst is active and not poisoned. Monitoring the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is recommended.

Q5: How can I purify this compound from the oxidation reaction mixture?

A5: Purification typically involves separating the acidic product from unreacted starting material and other byproducts.

  • Solution: An acid-base extraction is a highly effective method.

    • After the reaction, the mixture is cooled and neutralized with a base like sodium hydroxide (NaOH) to convert the this compound into its water-soluble sodium salt.

    • The aqueous layer, containing the sodium 2-fluorobenzoate, is separated from the organic layer which contains unreacted 2-fluorotoluene and other non-acidic byproducts.

    • The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the this compound, which can be collected by filtration.

Quantitative Data: Oxidation of Fluorotoluenes

Starting MaterialOxidant/Catalyst SystemTemperature (°C)Yield (%)Reference
4-Bromo-2-fluorotolueneCo(OAc)₂·4H₂O, NaBr, AIBN, O₂13088
2-FluorotolueneMn₂O₃, H₂SO₄-up to 90 (for fluorobenzaldehyde)
p-FluorotolueneMn(II)T(p-Cl)PP, O₂180-

Experimental Protocol: Catalytic Oxidation of a Fluorotoluene Derivative

The following is a general protocol based on the oxidation of 4-bromo-2-fluorotoluene, which can be adapted for 2-fluorotoluene.

  • Reaction Setup:

    • In a high-pressure reactor, charge 2-fluorotoluene, cobalt(II) diacetate tetrahydrate, sodium bromide, and a radical initiator like AIBN in acetic acid.

  • Reaction:

    • Seal the reactor, pressurize with oxygen, and heat to the desired temperature (e.g., 130 °C).

    • Maintain the reaction for a set time (e.g., 1.5 hours), monitoring the pressure.

  • Work-up:

    • Cool the reactor and vent the excess oxygen.

    • Pour the reaction mixture into water.

    • Adjust the pH to be strongly basic (12-14) with NaOH to dissolve the carboxylic acid.

    • Extract with an organic solvent (e.g., MTBE) to remove non-acidic impurities.

    • Acidify the aqueous phase with concentrated HCl to a pH of 1 to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain this compound.

Hydrolysis of 2-Fluorobenzonitrile

This method involves the conversion of the nitrile group of 2-fluorobenzonitrile into a carboxylic acid.

Common Issues and Solutions

Q6: My hydrolysis of 2-fluorobenzonitrile is incomplete. What can I do?

A6: Incomplete hydrolysis is a common issue and can be addressed by modifying the reaction conditions.

  • Issue: Insufficient Reaction Time or Temperature. The hydrolysis of nitriles can be slow, especially under mild conditions.

    • Solution: Increase the reaction time and/or temperature. For base-catalyzed hydrolysis, heating at 90 °C for several hours may be necessary. Refluxing is common for both acidic and basic hydrolysis.

  • Issue: Reversibility of the Reaction (Acidic Hydrolysis). Acid-catalyzed hydrolysis is a reversible process.

    • Solution: Use a large excess of water to drive the equilibrium towards the products.

Q7: I am observing the formation of 2-fluorobenzamide as a byproduct. How can I promote the complete hydrolysis to the carboxylic acid?

A7: The formation of the amide is an intermediate step in the hydrolysis of a nitrile. If it is isolated as a major product, the reaction has not gone to completion.

  • Solution:

    • Under Basic Conditions: Ensure at least two equivalents of the base are used. The first equivalent saponifies the initially formed amide, and the second drives the reaction to completion. Prolonged heating under reflux is often required.

    • Under Acidic Conditions: Use a sufficient concentration of a strong acid and ensure adequate heating time to drive the hydrolysis of the intermediate amide to the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Fluorobenzonitrile

  • Reaction Setup:

    • In a round-bottom flask, combine 2-fluorobenzonitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Reaction:

    • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture. The this compound may precipitate upon cooling.

    • Collect the solid by filtration.

    • If the product remains in solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The crude product can be purified by recrystallization.

Grignard Reaction

This route involves the reaction of a 2-fluorophenylmagnesium halide with carbon dioxide.

Common Issues and Solutions

Q8: I am having trouble initiating the Grignard reaction. What should I do?

A8: The initiation of a Grignard reaction is a common hurdle, often due to the passivating oxide layer on the magnesium surface.

  • Solution:

    • Activation of Magnesium: Use freshly crushed magnesium turnings or activate them by stirring them under a dry, inert atmosphere. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.

    • Anhydrous Conditions: Ensure all glassware is flame-dried and the solvent (typically THF or diethyl ether) is anhydrous. Grignard reagents are highly sensitive to moisture.

    • Sonication: Using an ultrasonic bath can help to clean the surface of the magnesium and initiate the reaction.

Q9: The yield of this compound from my Grignard reaction is low, and I have a significant amount of biphenyl byproduct. How can I improve this?

A9: Low yields and the formation of biphenyl (from a Wurtz-type coupling) are common problems.

  • Issue: Reaction with Water or Oxygen. Grignard reagents are strong bases and nucleophiles and will react with any protic source (like water) or with oxygen.

    • Solution: Maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction. Use anhydrous solvents and reagents.

  • Issue: Biphenyl Formation. This side reaction is favored at higher temperatures and concentrations.

    • Solution: Add the 2-halofluoroarene slowly to the magnesium suspension to maintain a low concentration of the halide. Control the reaction temperature, using an ice bath if the reaction becomes too exothermic.

  • Issue: Inefficient Carboxylation. The reaction with carbon dioxide may not be efficient.

    • Solution: Use a large excess of freshly crushed dry ice (solid CO₂). Pour the Grignard solution onto the dry ice rather than bubbling CO₂ gas through the solution, as this provides a higher concentration of the electrophile.

Quantitative Data: Grignard Reaction for Benzoic Acid Synthesis

While specific data for this compound is limited in the provided snippets, the general principles and expected yields are similar to other benzoic acid syntheses via Grignard reactions.

Starting MaterialKey ConditionsProductYield (%)Reference
2,4,5-TrifluorobromobenzeneGrignard exchange with EtMgBr, then reaction with CO₂ in a microreactor2,4,5-Trifluorobenzoic acidHigh
BromobenzeneReaction with Mg in ether, then with solid CO₂Benzoic acid-

Experimental Protocol: Grignard Synthesis of this compound

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings.

    • Add a small amount of a solution of 2-bromofluorobenzene in anhydrous diethyl ether or THF.

    • If the reaction does not start, add an iodine crystal or gently warm the flask.

    • Once initiated, add the remaining 2-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Carboxylation:

    • In a separate beaker, place a large excess of freshly crushed dry ice.

    • Slowly pour the prepared Grignard reagent onto the dry ice with stirring.

  • Work-up:

    • Allow the excess dry ice to sublime.

    • Slowly add an aqueous solution of a strong acid (e.g., HCl) to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification:

    • To separate the this compound from non-acidic byproducts like biphenyl, extract the organic layer with an aqueous base (e.g., NaOH or NaHCO₃).

    • Collect the aqueous layer, wash it with ether, and then acidify it with a strong acid to precipitate the this compound.

    • Collect the product by filtration and purify by recrystallization.

Logical Relationship Diagram: Grignard Synthesis Purification

start Crude Product from Grignard Work-up (this compound, Biphenyl, Unreacted Halide) dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve extract_base Extract with Aqueous Base (e.g., NaOH solution) dissolve->extract_base organic_layer Organic Layer: - Biphenyl - Unreacted Halide extract_base->organic_layer Separate Layers aqueous_layer Aqueous Layer: - Sodium 2-Fluorobenzoate extract_base->aqueous_layer Separate Layers acidify Acidify with Strong Acid (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Pure This compound acidify->precipitate

Purification workflow for Grignard synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Fluorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are three primary routes for the synthesis of this compound:

  • Diazotization of Anthranilic Acid (Balz-Schiemann Reaction): This is a widely used method where 2-aminobenzoic acid (anthranilic acid) is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.[1][2]

  • Oxidation of 2-Fluorotoluene: This method involves the oxidation of the methyl group of 2-fluorotoluene to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[3][4]

  • Carboxylation of a Grignard Reagent: This route involves forming a Grignard reagent (2-fluorophenylmagnesium bromide) from 2-fluorobromobenzene, which is then reacted with carbon dioxide to form the desired carboxylic acid.[5]

Q2: Which synthesis method generally offers the highest yield?

A2: While yields are highly dependent on reaction scale, purity of reagents, and precise control of conditions, the oxidation of 2-fluorobenzaldehyde can achieve yields as high as 95%. Modern methods, such as the nucleophilic fluorination of 1-arylbenziodoxolones, have also reported yields up to 89%, though this is a more specialized technique. For the more traditional routes, a well-optimized Balz-Schiemann or Grignard reaction can provide good to excellent yields (70-80%+).

Q3: What are the critical safety precautions to consider?

A3: Safety is paramount. Key hazards include:

  • Balz-Schiemann Reaction: Diazonium salts can be explosive when isolated and dry; they should be handled with care and used in solution whenever possible. The reaction also uses fluoroboric acid or anhydrous hydrogen fluoride, which are extremely corrosive and toxic.

  • Oxidation Reactions: Using strong oxidizers like KMnO₄ can lead to highly exothermic reactions. Proper temperature control is essential.

  • Grignard Reactions: Grignard reagents are highly reactive with water and protic solvents, potentially causing fires. The reaction must be conducted under strictly anhydrous (dry) conditions and an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Route 1: Diazotization of Anthranilic Acid (Balz-Schiemann Reaction)

This route involves two critical steps: the formation of the diazonium salt and its subsequent conversion to the fluoride.

Problem: Consistently low yield of this compound.

This is a common issue that can be traced to several factors during the reaction. Use the following decision tree and table to diagnose the problem.

G start Low Yield Detected temp_check Was diazotization temperature kept low (0-5 °C)? start->temp_check reagent_purity Are NaNO₂ and Anthranilic Acid pure? temp_check->reagent_purity Yes high_temp High temp causes salt decomposition & side reactions. temp_check->high_temp No decomp_temp Was decomposition temperature controlled? reagent_purity->decomp_temp Yes impure_reagents Impurities can interfere with diazotization. reagent_purity->impure_reagents No water_check Were anhydrous conditions maintained? decomp_temp->water_check Yes uncontrolled_decomp Uncontrolled decomposition leads to tar formation. decomp_temp->uncontrolled_decomp No water_present Water leads to formation of salicylic acid byproduct. water_check->water_present No solution1 Solution: Maintain strict temperature control with an ice/salt bath. high_temp->solution1 solution2 Solution: Use freshly purchased, high-purity reagents. impure_reagents->solution2 solution3 Solution: Decompose the salt slowly and steadily. Consider using a higher-boiling solvent for better control. uncontrolled_decomp->solution3 solution4 Solution: Ensure all glassware is oven-dried and use anhydrous solvents. water_present->solution4

Caption: Troubleshooting low yields in the Balz-Schiemann reaction.

Table 1: Troubleshooting Common Issues in the Balz-Schiemann Reaction

Issue / ObservationPotential CauseRecommended Solution
Low Yield / No Product Ineffective Diazotization: Temperature too high (> 5 °C); Incorrect stoichiometry of NaNO₂ or acid.Maintain temperature strictly between 0-5 °C. Add NaNO₂ solution slowly. Test for excess nitrous acid with starch-iodide paper.
Formation of Brown/Tarry Residue Uncontrolled Decomposition: Heating the diazonium salt too quickly or at too high a temperature.Heat the isolated diazonium fluoroborate gently and gradually. Alternatively, perform the decomposition in a high-boiling point solvent for better thermal control.
Phenolic Byproduct (Salicylic Acid) Detected Presence of Water: The diazonium salt reacts with water to form a phenol.Ensure all reagents, solvents, and glassware are scrupulously dry. Using alternative fluoride sources like HF-pyridine or other counterions (e.g., PF₆⁻) can sometimes mitigate this.
Formation of Benzyne-Related Byproducts Aprotic Diazotization: In some solvents, the diazonium salt of anthranilic acid can decompose to benzyne, which is highly reactive.Use protic conditions (e.g., aqueous HBF₄) for the diazotization step. If benzyne formation is desired for other syntheses, aprotic solvents with a nitrite ester (e.g., isoamyl nitrite) are used.
Route 2: Oxidation of 2-Fluorotoluene

This route is conceptually simple but requires careful control to prevent incomplete reaction or over-oxidation.

Problem: The oxidation reaction is slow, incomplete, or the yield is poor.

G start Low Conversion or Yield oxidant_choice Is the oxidizing agent strong enough? start->oxidant_choice temp_control Is the reaction temperature optimal? oxidant_choice->temp_control Yes weak_oxidant Mild oxidants may not be sufficient for the deactivated methyl group. oxidant_choice->weak_oxidant No inhibition Is product/water inhibition possible? temp_control->inhibition Optimal low_temp Reaction is too slow. temp_control->low_temp Too Low high_temp Risk of side reactions and decomposition. temp_control->high_temp Too High product_inhibition Product (acid) and water can inhibit certain catalysts. inhibition->product_inhibition Yes solution1 Solution: Use a strong oxidant like KMnO₄ under basic conditions. weak_oxidant->solution1 solution2 Solution: Heat the reaction to reflux (typically >100 °C for KMnO₄) and ensure sufficient reaction time. low_temp->solution2 high_temp->solution2 solution3 Solution: If using a catalytic system, consider methods to remove water as it forms (e.g., a Dean-Stark trap). product_inhibition->solution3

Caption: Decision tree for troubleshooting the oxidation of 2-fluorotoluene.

Table 2: Optimizing the Oxidation of 2-Fluorotoluene

ParameterConditionExpected Outcome / RationaleReported Yield
Oxidizing Agent Potassium Permanganate (KMnO₄)Strong, reliable oxidant. The reaction works because a C-H bond is present at the benzylic position.Good to Excellent
Catalyst System Mn(II)T(p-Cl)PP / O₂Biomimetic, uses molecular oxygen. However, it is sensitive to inhibition by water and the product, this compound.Low to Moderate
Temperature Reflux in aqueous solution (for KMnO₄)High temperature is required to overcome the activation energy for C-H bond oxidation.Typically >70%
pH Basic (using NaOH or KOH)Oxidation with KMnO₄ is often more efficient under basic conditions. The product is formed as a carboxylate salt.Improves Yield
Workup AcidificationAfter filtration of MnO₂, the aqueous solution is acidified (e.g., with HCl) to precipitate the this compound product.N/A
Route 3: Carboxylation of a Grignard Reagent

This classic organometallic reaction is powerful but highly sensitive to atmospheric moisture and oxygen.

Problem: Failure to form the Grignard reagent or low yield after carboxylation.

Table 3: Troubleshooting the Grignard Synthesis Route

Issue / ObservationPotential CauseRecommended Solution
Reaction Fails to Initiate Wet Glassware/Solvent: Grignard reagents are quenched by water. Passive Mg Surface: Magnesium turnings have an oxide layer.Flame-dry all glassware under vacuum and cool under an inert gas. Use anhydrous solvents (e.g., dry THF or diethyl ether). Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings.
Low Yield of Grignard Reagent Wurtz Coupling: A major side reaction where the Grignard reagent reacts with the starting halide (R-MgX + R-X → R-R).Add the 2-fluorobromobenzene solution slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing this side reaction.
Low Yield of Carboxylic Acid Inefficient Carboxylation: Poor delivery of CO₂; Reagent quenched before CO₂ addition.Bubble dry CO₂ gas through the solution vigorously or pour the Grignard solution onto an excess of crushed dry ice (solid CO₂). Ensure the reaction is kept cold during this step.
Byproduct Formation Reaction with Ester (if used as CO₂ source): If an ester is used, the Grignard reagent can add twice, leading to a tertiary alcohol instead of the acid.Use carbon dioxide (gas or solid) as the carbon source for forming a carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis via Diazotization of Anthranilic Acid (Illustrative)
  • Diazotization: Dissolve anthranilic acid (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄) cooled to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C. The diazonium fluoroborate salt will precipitate.

  • Isolation: Collect the precipitated solid by cold filtration and wash with cold ether.

  • Decomposition: Carefully heat the dried salt in a suitable flask. The decomposition will release nitrogen (N₂) and boron trifluoride (BF₃) gases, yielding crude this compound. Caution: This step should be performed in a well-ventilated fume hood.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via Oxidation of 2-Fluorotoluene with KMnO₄ (Illustrative)
  • Setup: In a round-bottom flask equipped with a reflux condenser, add 2-fluorotoluene (1.0 eq), water, and a base (e.g., NaOH, 2.0 eq).

  • Oxidation: Heat the mixture to reflux (~100 °C). Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over several hours to control the exotherm.

  • Reaction Monitoring: Continue refluxing until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Workup: Cool the reaction mixture and filter off the MnO₂ solid.

  • Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify with concentrated HCl until the pH is ~2.

  • Purification: The this compound will precipitate as a white solid. Collect the product by filtration, wash with cold water, and dry. Recrystallize if necessary.

Protocol 3: Synthesis via Grignard Reagent (Illustrative)

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup & Isolation A 2-Fluorobromobenzene + Mg Turnings + Anhydrous Ether B Reflux under N₂ A->B C 2-Fluorophenyl- magnesium Bromide B->C D Pour Grignard solution onto excess Dry Ice (CO₂) C->D E Magnesium salt intermediate D->E F Acidify with aq. HCl E->F G Extract with Ether F->G H Purify G->H I This compound H->I

Caption: General workflow for the Grignard synthesis of this compound.

  • Grignard Formation: Add magnesium turnings (1.2 eq) to a flame-dried, three-neck flask under a nitrogen atmosphere. Add a small portion of a solution of 2-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether. If the reaction does not start, add a crystal of iodine and warm gently. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.

  • Carboxylation: After the magnesium has been consumed, cool the grey Grignard solution in an ice bath. In a separate beaker, place an excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with stirring.

  • Workup: Allow the mixture to warm to room temperature. Add dilute HCl to dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Recrystallize the solid from a suitable solvent to obtain pure this compound.

References

troubleshooting low yield in 2-Fluorobenzoylamino)benzoic acid methyl ester synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of methyl 2-(2-fluorobenzamido)benzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in this synthesis, which typically follows a Schotten-Baumann condensation pathway, can arise from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Ensure vigorous stirring, especially in a two-phase system, to maximize the contact between reactants. Reaction time can be extended, but monitor for the formation of side products.

  • Hydrolysis of 2-Fluorobenzoyl Chloride: The acylating agent is moisture-sensitive and can hydrolyze to the unreactive 2-fluorobenzoic acid.[1] Always use freshly opened or properly stored reagents under anhydrous conditions.

  • Suboptimal pH: A base is crucial to neutralize the HCl generated during the reaction.[2] If the reaction medium is acidic, the starting amine (methyl anthranilate) becomes protonated, losing its nucleophilicity and stopping the reaction.[1][2] Ensure the pH remains basic throughout the addition of the acid chloride.[2]

  • Inefficient Mixing: In a biphasic system (e.g., an organic solvent and aqueous base), poor mixing can slow down the reaction and favor the hydrolysis of the acyl chloride in the aqueous phase.

Q2: My final product is difficult to purify, and the NMR spectrum shows multiple impurities. What are the likely side products?

Several side reactions can lead to impurities. The most common are:

  • Hydrolysis of the Ester (Saponification): The methyl ester product can be hydrolyzed under basic conditions to form 2-(2-fluorobenzamido)benzoic acid. This is favored by prolonged reaction times, high temperatures, or excess base. This impurity will have a much lower Rf value on a TLC plate.

  • Diacylation Product (Imide): The nitrogen of the newly formed amide can react with a second molecule of 2-fluorobenzoyl chloride, especially if an excess of the acylating agent is used or at higher temperatures. This results in an imide byproduct that can be difficult to separate from the desired product.

  • Unreacted Starting Materials: Incomplete reaction can leave residual methyl anthranilate or 2-fluorobenzoyl chloride. The latter is usually quenched during workup, but methyl anthranilate may persist.

  • This compound: This impurity arises from the hydrolysis of the 2-fluorobenzoyl chloride starting material.

Q3: How can I effectively remove the carboxylic acid impurity formed from ester hydrolysis?

If significant amounts of 2-(2-fluorobenzamido)benzoic acid are present, a wash of the organic layer with a mild aqueous base during the workup is effective. A saturated solution of sodium bicarbonate is a common choice. Be cautious, as using a strong base like sodium hydroxide at this stage can promote further hydrolysis of your desired ester product.

Q4: My crude product is an oil and will not crystallize. What steps can I take?

Oiling out during recrystallization can happen for several reasons:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation. Try to remove acidic or basic impurities with an appropriate aqueous wash during the work-up before attempting recrystallization.

  • Inappropriate Solvent: The chosen recrystallization solvent may be too good a solvent for your product. Ethanol or a mixture of ethanol and water are commonly used. You can try adding a non-polar co-solvent (anti-solvent) like hexanes dropwise to the warm solution to induce crystallization.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.

  • Column Chromatography: If recrystallization proves ineffective, purification via silica gel column chromatography is a reliable alternative.

Data Summary

The following table summarizes typical reaction parameters and conditions for the synthesis.

ParameterValueNotes
Reactants Methyl Anthranilate, 2-Fluorobenzoyl Chloride
Molar Ratio ~1 : 1.05 (Amine : Acyl Chloride)A slight excess of the acyl chloride is common.
Base Sodium Carbonate, Sodium Hydroxide, Pyridine, TriethylamineAn acid scavenger is required.
Solvent Xylene, Dichloromethane, Diethyl EtherA two-phase system (organic solvent and water) is often used.
Temperature 0-10°C (for NaOH) or 80-90°C (for Na2CO3/Xylene)Low temperatures minimize ester hydrolysis. Higher temperatures may be needed for less reactive setups.
Reaction Time 1-5 hoursMonitor progress by TLC to avoid prolonged reaction times.
Purification Recrystallization (Ethanol/Water), Column Chromatography

Detailed Experimental Protocol

This protocol is a representative example of a Schotten-Baumann synthesis of methyl 2-(2-fluorobenzamido)benzoate.

Materials:

  • Methyl anthranilate

  • 2-Fluorobenzoyl chloride

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (1.0 equivalent) in dichloromethane.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Base Addition: Add the 10% aqueous sodium hydroxide solution (2.0 equivalents) to the flask and begin vigorous stirring of the biphasic mixture.

  • Acylation: Slowly add 2-fluorobenzoyl chloride (1.05 equivalents) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 5% Hydrochloric Acid (to remove unreacted amine).

    • Water.

    • Saturated Sodium Bicarbonate solution (to remove this compound).

    • Brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to yield the final product, methyl 2-(2-fluorobenzamido)benzoate.

Visual Guides

Chemical Reaction Pathway

reaction_pathway cluster_product Product MA Methyl Anthranilate Product Methyl 2-(2-Fluorobenzamido)benzoate MA->Product + 2-Fluorobenzoyl Chloride FC 2-Fluorobenzoyl Chloride FC->Product HCl HCl HCl_Source Product->HCl_Source Base Base (e.g., NaOH) Neutralization Neutralizes HCl Base->Neutralization HCl_Source->Neutralization HCl

Caption: Reaction scheme for the synthesis of the target amide.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Check_Reagents Verify Reagent Quality Check_Completion->Check_Reagents Complete Incomplete Issue: Incomplete Reaction Check_Completion->Incomplete Incomplete Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions OK Reagent_Issue Issue: Acyl Chloride Hydrolysis Check_Reagents->Reagent_Issue Suspect pH_Issue Issue: Suboptimal pH (Amine Protonation) Check_Conditions->pH_Issue pH Not Basic Temp_Issue Issue: Incorrect Temperature Check_Conditions->Temp_Issue Temp Too Low/High Sol_Stirring Action: Increase Stirring Rate Incomplete->Sol_Stirring Sol_Time Action: Extend Reaction Time (Monitor for Side Products) Incomplete->Sol_Time End Yield Improved Sol_Stirring->End Sol_Time->End Sol_Reagent Action: Use Fresh/Anhydrous 2-Fluorobenzoyl Chloride Reagent_Issue->Sol_Reagent Sol_Reagent->End Sol_pH Action: Ensure Basic pH Throughout Addition pH_Issue->Sol_pH Sol_pH->End Sol_Temp Action: Optimize Temperature (e.g., 0-10°C to minimize hydrolysis) Temp_Issue->Sol_Temp Sol_Temp->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 2-fluorobenzoic acid.

Troubleshooting Guide

Question: My esterification of this compound is resulting in a low or no product yield. What are the potential causes and how can I address them?

Answer:

Low or no yield in the esterification of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Recommended Solutions:

  • Inefficient Water Removal: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[1][2][3]

    • Solution: Employ methods to continuously remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture.[1][2] Using a large excess of the alcohol can also help drive the reaction forward.

  • Suboptimal Reaction Conditions: The reaction may not be reaching completion due to insufficient time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration of the reaction or gradually increasing the temperature. Typical reaction times can range from 1 to 10 hours at temperatures between 60-110°C, depending on the alcohol and catalyst used. Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields.

  • Catalyst Issues: The acid catalyst may be inactive or used in an inappropriate amount.

    • Solution: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and not degraded. The catalyst should be used in appropriate catalytic amounts. Too much acid can lead to side reactions, while too little will result in a slow reaction rate.

  • Steric Hindrance: While the fluorine atom at the ortho position is relatively small, some minor steric hindrance might still slightly slow down the reaction compared to its meta and para isomers.

    • Solution: If steric hindrance is suspected to be a significant factor, consider using a more reactive esterification method, such as conversion of the carboxylic acid to its acid chloride followed by reaction with the alcohol.

Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

Answer:

The formation of byproducts is a common issue. The nature of these byproducts often depends on the specific reagents and conditions used.

Common Side Reactions:

  • Sulfonation: If concentrated sulfuric acid is used as the catalyst, sulfonation of the aromatic ring can occur as a side reaction, especially at higher temperatures.

    • Mitigation: Use a different acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, which are less prone to causing sulfonation.

  • Dehydration of Alcohol: If you are using a secondary or tertiary alcohol, it may undergo acid-catalyzed dehydration to form an alkene, particularly at elevated temperatures.

    • Mitigation: Use milder reaction conditions or a different esterification method that does not require strong acid and high heat, such as the Steglich esterification. It's important to note that tertiary alcohols are generally not suitable for Fischer esterification due to their high propensity for elimination.

  • Ether Formation: The alcohol may undergo self-condensation to form an ether, especially when using a strong acid catalyst and high temperatures.

    • Mitigation: Optimize the reaction temperature and catalyst concentration to favor esterification over ether formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the esterification of this compound?

A1: Commonly used catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids like scandium(III) triflate. For more specialized applications, heterogeneous catalysts such as UiO-66-NH₂ have been shown to be effective for the methyl esterification of fluorinated benzoic acids. Microwave-assisted esterification can be efficiently catalyzed by N-fluorobenzenesulfonimide (NFSi).

Q2: How does the electron-withdrawing nature of the fluorine atom in this compound affect the esterification reaction?

A2: The fluorine atom is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon in the carboxylic acid. This enhanced electrophilicity can make the carboxylic acid more susceptible to nucleophilic attack by the alcohol, potentially facilitating the esterification reaction.

Q3: Can I use a tertiary alcohol for the esterification of this compound via the Fischer method?

A3: It is generally not recommended to use tertiary alcohols in Fischer esterification. Under the acidic and often heated conditions of the reaction, tertiary alcohols are highly prone to elimination to form alkenes.

Q4: What is the role of the acid catalyst in Fischer esterification?

A4: The acid catalyst plays a crucial dual role. First, it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more readily attacked by the nucleophilic alcohol. Second, it facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group.

Q5: Are there alternative methods to Fischer esterification for synthesizing esters of this compound?

A5: Yes, several alternative methods can be employed, especially if the substrate is sensitive to strong acids or high temperatures:

  • Reaction with Acyl Chlorides: this compound can be converted to 2-fluorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and will readily react with an alcohol to form the ester. This method avoids the production of water.

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder method suitable for substrates that are sensitive to acid.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Esterification of Fluorobenzoic Acids

Catalyst SystemAlcoholTemperature (°C)Reaction Time (hours)Reported Yield/ConversionReference
UiO-66-NH₂Methanol15010High Conversion
BF₃·MeOH complexMethanolNot specified24Lower relative conversion
N-fluorobenzenesulfonimide (NFSi)Methanol1200.5Quantitative Conversion
H₂SO₄ / p-TsOHPrimary/Secondary Alcohols60-110 (reflux)1-10Equilibrium dependent

Experimental Protocols

Protocol 1: General Fischer Esterification using an Acid Catalyst

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add this compound (1 equivalent).

  • Solvent and Reagent Addition: Add the desired alcohol (e.g., ethanol) in excess. The alcohol can often serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of p-TsOH).

  • Reaction: Heat the mixture to reflux for 1-10 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the alcohol is a lower alcohol, it can be removed under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by distillation or column chromatography.

Protocol 2: Methyl Esterification using UiO-66-NH₂ Heterogeneous Catalyst

This protocol is adapted from the study on fluorinated aromatic carboxylic acids.

  • Reactant and Catalyst Setup: In a suitable reaction vessel, combine this compound, methanol (serving as both reactant and solvent), and the UiO-66-NH₂ catalyst.

  • Reaction: Heat the mixture at 150°C for 10 hours in a sealed vessel or under reflux.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The heterogeneous UiO-66-NH₂ catalyst can be separated from the reaction mixture by filtration or centrifugation.

  • Solvent Removal: Remove the excess methanol from the filtrate under reduced pressure.

  • Purification: The resulting crude methyl 2-fluorobenzoate can be further purified if necessary, for example, by column chromatography.

Mandatory Visualizations

TroubleshootingWorkflow start Low or No Ester Yield check_water Is water being effectively removed? start->check_water check_conditions Are reaction time and temperature optimal? check_water->check_conditions Yes solution_water Implement water removal: - Dean-Stark trap - Molecular sieves - Excess alcohol check_water->solution_water No check_catalyst Is the catalyst active and in correct amount? check_conditions->check_catalyst Yes solution_conditions Optimize conditions: - Increase reaction time - Increase temperature - Monitor by TLC check_conditions->solution_conditions No solution_catalyst Use fresh catalyst. Optimize catalyst loading. check_catalyst->solution_catalyst No consider_alternative Consider alternative methods: - Acyl chloride route - Steglich esterification check_catalyst->consider_alternative Yes solution_water->check_conditions solution_conditions->check_catalyst end Improved Yield solution_catalyst->end consider_alternative->end

Caption: A decision tree for troubleshooting low yields in esterification reactions.

FischerEsterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products 2_F_Benzoic_Acid This compound Protonation 1. Protonation of Carbonyl Oxygen 2_F_Benzoic_Acid->Protonation Alcohol Alcohol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack H_plus Acid Catalyst (H⁺) H_plus->Protonation Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water (H₂O) Elimination->Water Ester 2-Fluorobenzoic Ester Deprotonation->Ester Catalyst_Regen Catalyst Regenerated (H⁺) Deprotonation->Catalyst_Regen

Caption: The reaction pathway for the Fischer esterification of this compound.

References

Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Fluorobenzoic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities during the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound and what are the potential impurities associated with each?

A1: Two common methods for synthesizing this compound are the diazotization of anthranilic acid and the oxidation of o-fluorotoluene. Each method has a unique impurity profile.

  • Diazotization of Anthranilic Acid: This classic route involves the conversion of the amino group of anthranilic acid into a diazonium salt, which is then displaced by fluoride. Potential impurities include:

    • Unreacted Anthranilic Acid: Incomplete diazotization can lead to the carryover of the starting material.

    • Isomeric Fluorobenzoic Acids: While the starting material directs the ortho-substitution, trace amounts of 3- and 4-fluorobenzoic acid may form.

    • Phenolic Byproducts: Reaction of the diazonium salt with water can lead to the formation of salicylic acid.

    • Azo Compounds: Side reactions of the diazonium salt can form colored azo-byproducts.

  • Oxidation of o-Fluorotoluene: This method involves the oxidation of the methyl group of o-fluorotoluene to a carboxylic acid. Potential impurities include:

    • Unreacted o-Fluorotoluene: Incomplete oxidation will result in the presence of the starting material.

    • o-Fluorobenzaldehyde: Partial oxidation of the methyl group can lead to the formation of the corresponding aldehyde.

    • Benzoic Acid: Radical side reactions can sometimes lead to the loss of the fluorine substituent, resulting in the formation of benzoic acid. The separation of benzoic acid from fluorobenzoic acids can be challenging.[1]

Q2: I am observing a lower than expected yield for my this compound synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on your synthetic route:

  • For Diazotization of Anthranilic Acid:

    • Incomplete Diazotization: Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite. The acid concentration is also critical for the complete formation of the diazonium salt.

    • Premature Decomposition of the Diazonium Salt: The diazonium salt is unstable and can decompose if the temperature is not properly controlled or if it is exposed to light.

    • Side Reactions: The presence of excess water can lead to the formation of salicylic acid, reducing the yield of the desired product.

  • For Oxidation of o-Fluorotoluene:

    • Inefficient Oxidant: The choice and amount of the oxidizing agent are crucial. Ensure you are using a sufficiently strong oxidant and the correct stoichiometry.

    • Reaction Conditions: Temperature and reaction time play a significant role. Insufficiently harsh conditions may lead to incomplete oxidation, while overly harsh conditions can lead to degradation of the product.

    • Catalyst Deactivation: If using a catalyst, ensure it is active and not poisoned by impurities in the starting material or solvent.

Q3: My final this compound product is discolored. What is the likely cause and how can I purify it?

A3: Discoloration, often a yellow or brownish tint, is typically due to the presence of trace impurities.

  • Likely Causes:

    • Azo Compounds: In the diazotization route, residual diazonium salts can form colored azo-byproducts.

    • Oxidation Products: Minor, colored byproducts can form from the oxidation of starting materials or the product itself, especially at elevated temperatures.

  • Purification Methods:

    • Recrystallization: This is a highly effective method for removing colored impurities. Suitable solvents include aqueous ethanol, benzene, or dilute hydrochloric acid.[2]

    • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution before the final crystallization step can help adsorb colored impurities.

    • Sublimation: Vacuum sublimation can be an effective purification technique for removing non-volatile impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity of Final Product Incomplete reaction.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Adjust reaction time and temperature as necessary.
Inefficient purification.- Optimize the recrystallization solvent system.- Consider a secondary purification step like column chromatography or sublimation.
Presence of Isomeric Impurities Non-specific reaction conditions.- For the diazotization of anthranilic acid, ensure precise temperature control to minimize side reactions.- For methods involving fluorination of a precursor, optimize the fluorinating agent and reaction conditions to enhance regioselectivity.
Residual Starting Material Insufficient reagent or reaction time.- Use a slight excess of the key reagent (e.g., sodium nitrite in diazotization, oxidant in the oxidation of o-fluorotoluene).- Increase the reaction time and monitor for the disappearance of the starting material.
Unexpected Byproducts Side reactions due to incorrect temperature or stoichiometry.- Carefully control the reaction temperature throughout the process.- Ensure accurate measurement and addition of all reagents.
Contaminated reagents or solvents.- Use high-purity, anhydrous solvents and reagents.- Verify the purity of starting materials before use.

Data Presentation: Common Impurities in this compound Production

Impurity Source/Synthesis Route Typical Purity Concerns Analytical Method for Detection
Anthranilic Acid Diazotization of anthranilic acidUnreacted starting materialHPLC, GC-MS
3-Fluorobenzoic Acid Diazotization of anthranilic acidIsomeric impurityHPLC, GC-MS
4-Fluorobenzoic Acid Diazotization of anthranilic acidIsomeric impurityHPLC, GC-MS
Salicylic Acid Diazotization of anthranilic acidByproduct from reaction with waterHPLC, GC-MS
o-Fluorotoluene Oxidation of o-fluorotolueneUnreacted starting materialGC-MS
o-Fluorobenzaldehyde Oxidation of o-fluorotolueneIncomplete oxidation byproductGC-MS, HPLC
Benzoic Acid Oxidation of o-fluorotolueneByproduct from defluorinationHPLC, GC-MS
Residual Solvents All synthesis routesProcess-related impurityHeadspace GC-MS

Experimental Protocols

HPLC Method for Impurity Profiling of this compound

This method is suitable for the separation and quantification of this compound from its common impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Analysis of Volatile Impurities

This method is suitable for the identification and quantification of volatile impurities such as unreacted starting materials and byproducts.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Derivatization to a more volatile ester (e.g., methyl ester using diazomethane or BF3/methanol) is often necessary for acidic compounds like this compound. Dissolve the derivatized sample in a suitable solvent like dichloromethane or hexane.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final_product Final Product Synthesis This compound Synthesis Sample_Prep Sample Preparation (Dissolution/Derivatization) Synthesis->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC GCMS GC-MS Analysis Sample_Prep->GCMS Recrystallization Recrystallization HPLC->Recrystallization GCMS->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Sublimation Sublimation Sublimation->Final_Product

Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.

Troubleshooting_Guide Start Experiment Start Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Low_Purity Low Purity? Check_Yield->Low_Purity Optimize_Reaction Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Low_Yield->Optimize_Reaction Yes Successful_Product Successful Product Low_Yield->Successful_Product No Identify_Impurities Identify Impurities (HPLC, GC-MS) Low_Purity->Identify_Impurities Yes Low_Purity->Successful_Product No Check_Reagents Check Reagent Purity and Anhydrous Conditions Optimize_Reaction->Check_Reagents Check_Reagents->Start Improve_Purification Improve Purification: - Recrystallization Solvent - Column Chromatography Improve_Purification->Start Identify_Impurities->Improve_Purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

side reactions to avoid during the synthesis of 2-Fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of 2-Fluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis via Diazotization of Anthranilic Acid

Question 1: My yield of this compound is low, and I'm observing the formation of salicylic acid as a major byproduct. What's causing this and how can I prevent it?

Answer: The formation of salicylic acid (2-hydroxybenzoic acid) is a common side reaction during the diazotization of anthranilic acid, especially in aqueous media. The diazonium salt intermediate is susceptible to hydroxylation, where water acts as a nucleophile, displacing the diazonium group.[1]

Troubleshooting:

  • Anhydrous Conditions: The use of anhydrous hydrogen fluoride is a common method to minimize the presence of water and thus reduce the formation of salicylic acid.[2]

  • Solvent Choice: Employing a non-aqueous solvent system, such as using methoxyethyl methyl ether with anhydrous hydrogen fluoride and sodium nitrite, can significantly suppress the hydroxylation side reaction.[2]

  • Temperature Control: Maintaining a low temperature (typically below 5°C) during the diazotization step is crucial to ensure the stability of the diazonium salt and minimize its decomposition to undesired products.

Question 2: I'm getting a complex mixture of byproducts that are difficult to separate. Could benzyne formation be the issue?

Answer: Yes, the diazotization of anthranilic acid can lead to the formation of a highly reactive benzyne intermediate through the loss of nitrogen and carbon dioxide from the diazonium salt.[3] This intermediate can then undergo various reactions, such as Diels-Alder reactions or reactions with other nucleophiles present in the mixture, leading to a complex array of byproducts.

Troubleshooting:

  • Careful Control of Reaction Conditions: Strict adherence to the recommended temperature and addition rates of reagents can help to control the decomposition of the diazonium salt and minimize benzyne formation.

  • Trapping Agents: While not ideal for maximizing the yield of this compound, the deliberate addition of a trapping agent can confirm the presence of benzyne and help to understand the reaction pathway. This is more of a diagnostic tool.

  • Alternative Synthetic Routes: If benzyne formation is a persistent issue, consider alternative synthetic routes that do not involve the diazotization of anthranilic acid.

Synthesis via Oxidation of 2-Fluorotoluene

Question 3: My oxidation of 2-Fluorotoluene is incomplete, and I have residual 2-fluorobenzaldehyde and 2-fluorobenzyl alcohol in my product. How can I drive the reaction to completion?

Answer: Incomplete oxidation is a common issue when converting 2-fluorotoluene to this compound. The reaction proceeds through the intermediate stages of an alcohol and an aldehyde, and if the oxidizing agent is not strong enough or the reaction conditions are not optimal, the reaction can stall at these points.[4]

Troubleshooting:

  • Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are often used for this transformation.

  • Reaction Time and Temperature: Increasing the reaction time or temperature can help to push the reaction to completion. However, be cautious of over-oxidation.

  • Sufficient Oxidizing Agent: Ensure that a sufficient stoichiometric amount of the oxidizing agent is used to fully oxidize the methyl group to the carboxylic acid.

Question 4: I'm concerned about over-oxidation and potential cleavage of the aromatic ring. What are the signs of this, and how can it be avoided?

Answer: Over-oxidation can occur under harsh reaction conditions, leading to the cleavage of the aromatic ring and the formation of aliphatic acids and carbon dioxide, which will significantly reduce the yield of the desired product.

Troubleshooting:

  • Milder Reaction Conditions: Use less harsh oxidizing agents or milder reaction conditions. Carefully control the reaction temperature to avoid excessive heat.

  • Control of Stoichiometry: Using an excess of the 2-fluorotoluene relative to the oxidizing agent can sometimes help prevent over-oxidation of the desired product.

  • Monitoring the Reaction: Regularly monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed and before significant over-oxidation occurs.

Synthesis via Grignard Reagent

Question 5: I'm having difficulty initiating the Grignard reaction with 2-fluoro-bromobenzene. What could be the problem?

Answer: The carbon-fluorine bond is very strong, which can make the formation of a Grignard reagent from a fluoro-aryl halide challenging. Additionally, like all Grignard reactions, this synthesis is highly sensitive to moisture.

Troubleshooting:

  • Magnesium Activation: The magnesium turnings must be fresh and reactive. Activating the magnesium surface by adding a small crystal of iodine or by physical crushing can help initiate the reaction.

  • Anhydrous Conditions: All glassware must be thoroughly oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Any trace of water will quench the Grignard reagent.

  • Initiation Techniques: Gentle warming of the flask may be necessary to start the reaction. Once initiated, the reaction is often exothermic.

Question 6: My final product contains a significant amount of biphenyl impurity. What is the source of this side product?

Answer: The formation of biphenyls is a known side reaction in Grignard syntheses. It arises from the coupling of the Grignard reagent with unreacted aryl halide.

Troubleshooting:

  • Slow Addition of Aryl Halide: Adding the solution of the 2-fluoro-aryl halide dropwise to the magnesium turnings helps to maintain a low concentration of the aryl halide in the reaction mixture, thus minimizing the coupling side reaction.

  • Temperature Control: Higher temperatures can favor the formation of the biphenyl byproduct. Maintaining a gentle reflux should be sufficient.

Question 7: I am observing the formation of a ketone as a byproduct. How can this be avoided?

Answer: The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent to produce a ketone as a byproduct.

Troubleshooting:

  • Inverse Addition: Slowly pouring the Grignard reagent solution over an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring can minimize this side reaction. This ensures that the Grignard reagent is always in the presence of an excess of the electrophile (CO₂).

Synthesis via Hydrolysis of 2-Fluorobenzonitrile

Question 8: My hydrolysis of 2-Fluorobenzonitrile is slow or incomplete. How can I improve the conversion?

Answer: The hydrolysis of a nitrile to a carboxylic acid typically requires forcing conditions, either acidic or basic. Incomplete reaction will leave unreacted 2-fluorobenzonitrile as an impurity.

Troubleshooting:

  • Choice of Hydrolysis Conditions: Both strong acid (e.g., aqueous sulfuric acid) and strong base (e.g., sodium hydroxide) can be used for the hydrolysis. The choice may depend on the overall synthetic scheme and the stability of other functional groups.

  • Reaction Temperature and Time: Heating the reaction mixture is usually necessary to drive the hydrolysis to completion. Increasing the reaction time can also improve the yield.

  • Monitoring the Reaction: Use TLC or GC to monitor the disappearance of the starting material to determine when the reaction is complete.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsCommon Side ProductsTypical Yield (%)Purity (%)Reference
DiazotizationAnthranilic acidNaNO₂, HF2-Hydroxybenzoic acid, Benzyne adducts~70-80>95
Oxidation2-FluorotolueneKMnO₄ or CrO₃2-Fluorobenzaldehyde, 2-Fluorobenzyl alcohol~80-95>98
Grignard Reaction2-Fluoro-bromobenzeneMg, CO₂Biphenyls, Ketones~70-85>97
Nitrile Hydrolysis2-FluorobenzonitrileH₂SO₄ or NaOHUnreacted 2-Fluorobenzonitrile>95>99

Experimental Protocols

Recommended Protocol: Hydrolysis of 2-Fluorobenzonitrile

This method is often preferred due to its high yield and purity, and the relatively straightforward procedure with fewer problematic side reactions compared to other routes.

Materials:

  • 2-Fluorobenzonitrile

  • Sulfuric acid (concentrated)

  • Water

  • Sodium hydroxide solution (for workup)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzonitrile.

  • Acid Addition: Slowly and carefully add a solution of aqueous sulfuric acid to the flask. The addition should be done in an ice bath to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for the time determined by reaction monitoring (typically several hours).

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by TLC or GC to monitor the disappearance of the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture over crushed ice.

    • Basify the solution with a sodium hydroxide solution to deprotonate the carboxylic acid, making it water-soluble.

    • Wash the aqueous solution with an organic solvent to remove any unreacted starting material or non-acidic organic impurities.

    • Acidify the aqueous layer with hydrochloric acid until the this compound precipitates out.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain high-purity this compound.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Side_Reactions_2_Fluorobenzoic_Acid_Synthesis cluster_diazotization Diazotization of Anthranilic Acid cluster_oxidation Oxidation of 2-Fluorotoluene cluster_grignard Grignard Synthesis cluster_hydrolysis Nitrile Hydrolysis Anthranilic Acid Anthranilic Acid Diazonium Salt Diazonium Salt Anthranilic Acid->Diazonium Salt NaNO₂, H⁺ 2-Fluorobenzoic Acid_D This compound Diazonium Salt->2-Fluorobenzoic Acid_D F⁻ Salicylic Acid Side Product: Salicylic Acid Diazonium Salt->Salicylic Acid H₂O Benzyne Side Product: Benzyne Adducts Diazonium Salt->Benzyne -N₂, -CO₂ 2-Fluorotoluene 2-Fluorotoluene 2-Fluorobenzyl Alcohol Side Product: 2-Fluorobenzyl Alcohol 2-Fluorotoluene->2-Fluorobenzyl Alcohol [O] 2-Fluorobenzaldehyde Side Product: 2-Fluorobenzaldehyde 2-Fluorobenzyl Alcohol->2-Fluorobenzaldehyde [O] 2-Fluorobenzoic Acid_O This compound 2-Fluorobenzaldehyde->2-Fluorobenzoic Acid_O [O] Ring Cleavage Side Product: Ring Cleavage Products 2-Fluorobenzoic Acid_O->Ring Cleavage Harsh [O] 2-Fluoro-Aryl Halide 2-Fluoro-Aryl Halide Grignard Reagent Grignard Reagent 2-Fluoro-Aryl Halide->Grignard Reagent Mg, ether 2-Fluorobenzoic Acid_G This compound Grignard Reagent->2-Fluorobenzoic Acid_G 1. CO₂ 2. H₃O⁺ Biphenyl Side Product: Biphenyl Grignard Reagent->Biphenyl Unreacted Aryl Halide Ketone Side Product: Ketone Grignard Reagent->Ketone Carboxylate Intermediate 2-Fluorobenzonitrile 2-Fluorobenzonitrile 2-Fluorobenzoic Acid_H This compound 2-Fluorobenzonitrile->2-Fluorobenzoic Acid_H H₃O⁺ or OH⁻, Δ Unreacted Nitrile Side Product: Unreacted 2-Fluorobenzonitrile 2-Fluorobenzonitrile->Unreacted Nitrile Incomplete Reaction

Caption: Key synthetic pathways to this compound and their associated side reactions.

References

purification challenges of 2-Fluorobenzoic acid and how to overcome them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Fluorobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial or crude this compound?

A1: Common impurities in this compound can originate from the synthetic route or degradation during storage. The most prevalent synthesis method starts from anthranilic acid, which can lead to several by-products.[1]

  • Positional Isomers: 3-Fluorobenzoic acid and 4-Fluorobenzoic acid are common isomeric impurities that can be challenging to separate due to their similar physical properties.

  • Starting Materials: Unreacted anthranilic acid may be present in the crude product.

  • Side-Reaction Products: During the diazotization of anthranilic acid, tar-like by-products can form, leading to discoloration of the final product.[2]

  • Solvent Residues: Residual solvents from the reaction or initial purification steps may be present.

Q2: My this compound is off-white or yellowish. How can I remove the color?

A2: A yellowish or brownish tint in this compound is typically due to organic impurities or tar-like by-products from the synthesis.

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[3]

  • Sublimation: Vacuum sublimation is a highly effective method for obtaining a pure, white crystalline product, as it separates the volatile this compound from non-volatile colored impurities.

Q3: I am having trouble crystallizing this compound. What should I do?

A3: Difficulty in crystallization can be due to several factors, including the choice of solvent, the presence of impurities, or the cooling rate.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[3]

  • Solvent Concentration: You may have used too much solvent. Try evaporating some of the solvent to create a more concentrated solution and then allow it to cool again.

  • Oiling Out: If the compound separates as an oil instead of a solid, this may be because the solution is too concentrated or cooling too quickly. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Purity After Recrystallization Improper solvent choice, incomplete removal of impurities, co-crystallization of isomers.- Ensure the chosen solvent has a high-solubility differential for this compound at high and low temperatures.- Perform a second recrystallization.- For persistent isomeric impurities, consider fractional crystallization or preparative chromatography.
Product is an Oil, Not Crystals The solution is supersaturated at a temperature above the melting point of the impure compound. Cooling is too rapid.- Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool down much more slowly. An insulated container can help moderate the cooling rate.
Poor Recovery After Recrystallization Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.- Reduce the amount of solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- To avoid premature crystallization, use a pre-heated funnel and flask for hot filtration.
Melting Point is Broad or Depressed The sample is still impure.- Repeat the purification step (recrystallization or sublimation).- Dry the sample thoroughly under vacuum to remove any residual solvent.

Quantitative Data

Physical Properties of Fluorobenzoic Acid Isomers
Property This compound 3-Fluorobenzoic Acid 4-Fluorobenzoic Acid
Melting Point (°C) 122-125[4]123-126182-185
Boiling Point (°C) 251251.9253.3
pKa (at 25°C) 3.273.864.14
Solubility of this compound
Solvent Solubility Notes
Water Slightly soluble in cold water, more soluble in hot water.A common solvent for recrystallization, often in combination with a co-solvent like ethanol.
Ethanol SolubleOften used as a co-solvent with water for recrystallization.
Methanol Soluble
Acetone Soluble
Benzene SolubleCan be used for recrystallization.
Toluene Soluble
Ether Soluble
Hexane Sparingly solubleCan be used as an anti-solvent in recrystallization.
Cyclohexane Sparingly solubleCan be used as an anti-solvent in recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline for the recrystallization of this compound. The optimal solvent ratio and volumes may need to be adjusted based on the initial purity of the crude material.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Water Addition: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: HPLC Method for Purity Assessment

This High-Performance Liquid Chromatography (HPLC) method can be adapted for the purity analysis of this compound, based on methods for similar compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: Acetonitrile

  • Gradient: A typical starting condition would be 70% A / 30% B, with a gradient to increase the percentage of Solvent B over time. The exact gradient should be optimized for the specific separation.

Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or a photodiode array (PDA) detector to monitor multiple wavelengths.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Analysis: Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. Purity can be estimated by the area percentage of the main peak.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Sublimation Vacuum Sublimation Crude->Sublimation Chromatography Chromatography Crude->Chromatography HPLC HPLC Analysis Recrystallization->HPLC MeltingPoint Melting Point Determination Recrystallization->MeltingPoint Sublimation->HPLC Sublimation->MeltingPoint Chromatography->HPLC Chromatography->MeltingPoint Pure Pure this compound HPLC->Pure Purity Confirmed MeltingPoint->Pure Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Action_NoCrystals Scratch flask Add seed crystal Concentrate solution NoCrystals->Action_NoCrystals Action_OilingOut Reheat solution Add more solvent Cool slowly OilingOut->Action_OilingOut Action_LowYield Use less solvent Cool thoroughly Minimize transfers LowYield->Action_LowYield Action_NoCrystals->Start Action_OilingOut->Start Action_LowYield->Start

Caption: Troubleshooting flowchart for the recrystallization of this compound.

References

Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluorobenzoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is a white to light yellow crystalline powder that is generally stable at room temperature in closed containers under normal storage and handling conditions.[1][2] In solution, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. It is slightly soluble in water and soluble in various organic solvents.[3][4]

Q2: What are the primary degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound under abiotic stress conditions are not extensively documented in publicly available literature, based on the chemical structure and data from related compounds, the following degradation pathways can be anticipated:

  • Hydrolysis: Although the benzoic acid functional group is generally stable, under forceful acidic or basic conditions and elevated temperatures, hydrolysis of the carboxylic acid group is a possibility, though unlikely under typical experimental conditions.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[5] For fluorinated benzoic acids, photodegradation can lead to defluorination and the formation of other degradation products.

  • Oxidation: Strong oxidizing agents can potentially lead to the degradation of the aromatic ring.

  • Microbial Degradation: In environmental or biological systems, Pseudomonas species have been shown to degrade this compound, with 2-Fluoro-cis,cis-muconic acid identified as a metabolite.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. While it is a weak acid, extreme pH conditions (highly acidic or alkaline) coupled with elevated temperatures could potentially promote degradation. For optimal stability in aqueous solutions, it is advisable to maintain a pH close to neutral.

Q4: Is this compound sensitive to light?

A4: Aromatic compounds, including benzoic acid derivatives, can be sensitive to light, particularly UV radiation. To minimize the risk of photodegradation, it is recommended to store solutions of this compound in amber vials or protect them from light, especially during long-term storage or when conducting experiments that are sensitive to small amounts of degradation.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To ensure the stability of this compound solutions, it is recommended to:

  • Store solutions in tightly sealed containers to prevent solvent evaporation.

  • For aqueous solutions, consider refrigeration (2-8 °C) to slow down potential degradation processes.

  • Protect solutions from light by using amber glassware or by wrapping the container in aluminum foil.

  • For long-term storage, consider storing solutions at or below -20°C.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of this compound in your experimental solution.

Troubleshooting Steps:

  • Verify Solution Age and Storage: Prepare fresh solutions of this compound for critical experiments. If using stock solutions, ensure they have been stored properly (refrigerated, protected from light) and are within a validated stability period.

  • pH Monitoring: Measure the pH of your solution. If it is highly acidic or basic, consider buffering the solution to a neutral pH range if compatible with your experimental design.

  • Assess for Photodegradation: If your experiments are conducted under ambient or intense light, repeat a critical experiment with light protection (e.g., using amber vials or covering your setup with aluminum foil) to see if the results differ.

  • Analytical Confirmation: Use a stability-indicating analytical method, such as HPLC, to check the purity of your this compound solution and look for the presence of degradation products.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

Possible Cause: Formation of degradation products from this compound.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To intentionally generate potential degradation products, perform a forced degradation study on a sample of this compound. This will help in identifying the retention times of potential degradants. (See Experimental Protocols section for a detailed procedure).

  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector with your HPLC, assess the peak purity of the this compound peak to see if any impurities are co-eluting.

  • Mass Spectrometry (MS) Analysis: If available, use LC-MS to obtain mass information on the unknown peaks to aid in their identification and to determine if they are related to the degradation of this compound.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSlightly soluble (7.2 g/L at 25°C)
BenzeneSoluble
TolueneSoluble
KetonesSoluble
EtherSoluble
Ethanol (50% aqueous)Soluble (used for crystallization)

Table 2: Potential Degradation Products of this compound under Forced Degradation Conditions

Stress ConditionPotential Degradation Products (Inferred from related compounds)
Acid Hydrolysis (strong acid, heat)Minimal degradation expected.
Base Hydrolysis (strong base, heat)Minimal degradation expected.
Oxidation (e.g., H₂O₂)Ring-opened products, hydroxylated derivatives.
Photolysis (UV light)Defluorinated products, benzoic acid, phenolic compounds.
Thermal (High Temperature)Decarboxylation at very high temperatures, leading to fluorobenzene.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • HPLC system with a UV/PDA detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat 2 mL of the stock solution at 80°C for 24 hours.

    • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Also, expose a solid sample to the same conditions. Prepare a control sample wrapped in aluminum foil to serve as a dark control.

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, neutralize an aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • For the solid thermal degradation sample, dissolve a known amount in the mobile phase to achieve the target concentration.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and process-related impurities.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or scan for optimal wavelength using a PDA detector)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the unstressed this compound standard to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the separation of the main peak from any degradation product peaks.

  • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation stock_solution Prepare 1 mg/mL Stock Solution of this compound in ACN acid Acid Hydrolysis (1N HCl, 80°C) stock_solution->acid base Base Hydrolysis (1N NaOH, 80°C) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal (80°C Solution, 105°C Solid) stock_solution->thermal photo Photolytic (UV light) stock_solution->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Target Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis (Stability-Indicating Method) dilute->hplc evaluate Evaluate Degradation Identify Degradants hplc->evaluate

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products FBA This compound acid_base Strong Acid/Base + Heat FBA->acid_base oxidation Oxidizing Agent (e.g., H₂O₂) FBA->oxidation photolysis UV Light FBA->photolysis high_temp High Temperature FBA->high_temp minimal Minimal Degradation acid_base->minimal ring_opened Ring-Opened Products oxidation->ring_opened hydroxylated Hydroxylated Derivatives oxidation->hydroxylated defluorinated Defluorinated Products (e.g., Benzoic Acid, Phenols) photolysis->defluorinated decarboxylated Decarboxylated Product (Fluorobenzene) high_temp->decarboxylated

Caption: Potential degradation pathways of this compound under stress conditions.

References

Technical Support Center: Optimizing Solvent Selection for 2-Fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

A1: this compound is a white to light yellow crystalline powder that is soluble in a variety of organic solvents. For general laboratory use at room temperature, polar aprotic solvents such as acetone, tetrahydrofuran (THF), and ethyl acetate are effective. It is also soluble in aromatic hydrocarbons like benzene and toluene, as well as ethers.[1] For purification by recrystallization, options include 50% aqueous ethanol, dilute hydrochloric acid, or benzene.[1] It is slightly soluble in water.[1]

Q2: How does the "ortho effect" influence solvent selection and reactivity for this compound?

A2: The fluorine atom at the ortho position creates steric hindrance that forces the carboxylic acid group to twist out of the plane of the benzene ring. This "ortho effect" inhibits resonance between the carboxyl group and the phenyl ring, which increases the acidity of the carboxylic acid compared to its meta and para isomers.[2][3] This has two main implications for solvent selection:

  • Increased Acidity: The higher acidity can influence acid-base reactions and the choice of catalysts.

  • Solubility: The altered geometry can affect crystal packing and, consequently, its solubility profile compared to other isomers.

Q3: What are the key considerations when selecting a solvent for esterification of this compound?

A3: For Fischer esterification, where an alcohol is both a reactant and the solvent, using a large excess of the alcohol (e.g., methanol for methyl ester formation) is common to drive the equilibrium towards the product. An acid catalyst, such as concentrated sulfuric acid, is typically required. For other esterification methods, the choice of solvent will depend on the specific coupling agents used. Generally, aprotic solvents that can dissolve both the acid and the alcohol are suitable.

Q4: What solvents are recommended for amide coupling reactions with this compound?

A4: The choice of solvent for amide coupling is highly dependent on the methodology:

  • Acyl Chloride Formation: If converting this compound to its acyl chloride using an agent like thionyl chloride, the reaction is often done neat or in a non-polar aprotic solvent like dichloromethane (DCM).

  • Coupling with Amines: For the subsequent reaction of the acyl chloride with an amine, aprotic solvents such as DCM, THF, or ethyl acetate are commonly used in the presence of a base like triethylamine or pyridine. For reactions using coupling agents like HATU or EDC, polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently employed.

Troubleshooting Guides

Esterification Reactions
Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to equilibrium.Use a large excess of the alcohol to shift the equilibrium towards the ester.
Insufficient catalysis.Ensure an adequate amount of acid catalyst (e.g., H₂SO₄) is used.
Reaction time is too short or temperature is too low.Ensure the reaction is heated to reflux and monitored until completion (e.g., by TLC).
Product Hydrolysis during Workup Residual acid catalyst.Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup.
Presence of Unreacted this compound Incomplete conversion.Increase reaction time, temperature, or the amount of alcohol and/or catalyst.
Amide Coupling Reactions
Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive acyl chloride.If preparing the acyl chloride in a separate step, ensure it is used promptly or stored under anhydrous conditions as it is moisture-sensitive.
Ineffective coupling agent.Use fresh, high-quality coupling reagents (e.g., HATU, EDC).
Inadequate base.Use a sufficient amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl formed.
Formation of Side Products Reaction of the amine with the coupling reagent.Add the coupling reagent to the carboxylic acid first to form the activated intermediate before adding the amine.
Racemization (if chiral centers are present).The addition of additives like 1-hydroxybenzotriazole (HOBt) can help suppress racemization when using carbodiimide coupling agents.
Difficulty in Product Purification Byproducts from coupling agents (e.g., dicyclohexylurea - DCU).If using DCC, DCU is often insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts from reagents like EDC, aqueous workup is effective.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTypeSolubilityPurification Suitability
WaterPolar ProticSlightly SolubleRecrystallization (as aqueous EtOH or with dilute HCl)
Methanol / EthanolPolar ProticSolubleRecrystallization (as 50% aqueous EtOH)
AcetonePolar AproticSoluble-
BenzeneNon-polarSolubleRecrystallization
TolueneNon-polarSoluble-
Diethyl EtherNon-polarSoluble-
Dichloromethane (DCM)Polar AproticSolubleCommon reaction solvent.
N,N-Dimethylformamide (DMF)Polar AproticSolubleCommon reaction solvent.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Reagent Addition: Add a significant excess of methanol (e.g., 10-20 equivalents), which will act as both the solvent and a reactant.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude methyl 2-fluorobenzoate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography if necessary.

Protocol 2: Amide Synthesis via Acyl Chloride Formation
  • Acyl Chloride Formation:

    • In a fume hood, add this compound to a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap for acidic gases.

    • Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A few drops of DMF can be used as a catalyst.

    • Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.

    • Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-fluorobenzoyl chloride can be used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude 2-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) in a new flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.2 equivalents) in the same anhydrous solvent.

    • Slowly add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by adding water or dilute HCl.

    • Separate the organic layer and wash it sequentially with dilute acid (if an excess of amine is present), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting amide by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Reactions cluster_esterification Esterification cluster_amidation Amidation ester_start This compound + Alcohol ester_reaction Reflux with Acid Catalyst ester_start->ester_reaction ester_workup Aqueous Workup & Neutralization ester_reaction->ester_workup ester_purification Purification (Distillation/Chromatography) ester_workup->ester_purification ester_product Ester Product ester_purification->ester_product amide_start This compound acyl_chloride Activation to Acyl Chloride (e.g., SOCl₂) amide_start->acyl_chloride coupling_agent Activation with Coupling Agent (e.g., HATU) amide_start->coupling_agent amide_coupling Reaction with Amine + Base acyl_chloride->amide_coupling coupling_agent->amide_coupling amide_workup Workup & Purification amide_coupling->amide_workup amide_product Amide Product amide_workup->amide_product

Caption: General experimental workflows for esterification and amidation of this compound.

solvent_selection Solvent Selection Logic for this compound Reactions cluster_ester cluster_amide cluster_sn2 reaction_type Select Reaction Type esterification Esterification reaction_type->esterification Ester Product amidation Amidation reaction_type->amidation Amide Product nucleophilic_sub Other Nucleophilic Substitution reaction_type->nucleophilic_sub Other fischer Fischer Esterification? esterification->fischer amide_method Amidation Method? amidation->amide_method polar_aprotic Polar Aprotic (e.g., DMF, DMSO, ACN) nucleophilic_sub->polar_aprotic SN2 Mechanism Favored excess_alcohol Excess Alcohol (e.g., Methanol) fischer->excess_alcohol Yes aprotic_solvent Aprotic Solvent (e.g., DCM, THF) fischer->aprotic_solvent No (e.g., coupling agent) acyl_chloride_solvent Aprotic Solvent (e.g., DCM) amide_method->acyl_chloride_solvent Acyl Chloride coupling_agent_solvent Polar Aprotic (e.g., DMF, ACN) amide_method->coupling_agent_solvent Coupling Agent

Caption: Decision tree for selecting an appropriate solvent based on the reaction type.

References

Validation & Comparative

A Comparative Analysis of 2-Fluorobenzoic Acid and 3-Fluorobenzoic Acid: Properties, Reactivity, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-Fluorobenzoic acid and 3-Fluorobenzoic acid, two constitutional isomers with distinct chemical and biological characteristics. Understanding the nuanced differences between these compounds is crucial for their application in drug design, chemical synthesis, and various research endeavors. This document summarizes their physicochemical properties, explores their differential metabolism, and provides standardized protocols for evaluating their biological activities.

Physicochemical Properties: A Tale of Two Isomers

The position of the fluorine atom on the benzoic acid ring significantly influences the physicochemical properties of this compound and 3-Fluorobenzoic acid. These differences, summarized in the table below, can impact their solubility, acidity, and reactivity.

PropertyThis compound3-Fluorobenzoic Acid
CAS Number 445-29-4455-38-9
Molecular Formula C₇H₅FO₂C₇H₅FO₂
Molar Mass 140.11 g/mol 140.11 g/mol
Melting Point 122-125 °C123-125 °C
Boiling Point ~259 °C (decomposes)~251 °C
pKa 3.273.86[1]
Solubility in Water Slightly solubleSoluble

Note: Some reported boiling points for this compound are lower, potentially due to decomposition at higher temperatures.

The most striking difference lies in their acidity (pKa). This compound is a stronger acid than its 3-fluoro isomer. This is attributed to the "ortho effect," where the proximity of the fluorine atom to the carboxylic acid group enhances its acidity through a combination of inductive effects and potential intramolecular hydrogen bonding in the conjugate base, which stabilizes it.

Differential Metabolism: Divergent Pathways

The metabolic fates of this compound and 3-Fluorobenzoic acid have been studied, particularly in microorganisms, revealing distinct degradation pathways.

This compound Metabolism: The metabolism of this compound has been extensively studied in the field of microbiology. Its conjugate base, 2-fluorobenzoate, is a known intermediate in the metabolic pathway of 2-fluorobiphenyl by Pseudomonas pseudoalcaligenes. Studies with ¹⁸O₂ have shown that the degradation of this compound by a pseudomonad proceeds via a defluorination reaction involving a cyclic peroxide intermediate to form catechol.[2] During the cometabolism of 2-fluorobenzoate, fluoride is eliminated in the initial dioxygenation step.[3] However, this can lead to the formation of 2-fluoro-cis,cis-muconic acid, which has been identified as a dead-end metabolite.

3-Fluorobenzoic Acid Metabolism: The degradation of 3-fluorobenzoate is less common in surveyed organisms compared to the 2- and 4-isomers. Two primary degradation pathways have been identified for 3-fluorobenzoate. One pathway involves a 1,2-dioxygenation to form 3-fluorocatechol, which is then slowly metabolized to 2-fluoro-cis,cis-muconate, a dead-end product. This can lead to the accumulation of cytotoxic 3-fluorocatechol. An alternative and more productive pathway begins with a 1,6-dioxygenation, leading to the formation of 4-fluorocatechol and subsequent intermediates that can enter central metabolism.

Below is a DOT language script visualizing the initial steps of the two divergent metabolic pathways of 3-Fluorobenzoic Acid.

3-Fluorobenzoic Acid Metabolism cluster_pathway1 1,2-Dioxygenation Pathway cluster_pathway2 1,6-Dioxygenation Pathway 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid 3-Fluorocatechol 3-Fluorocatechol 3-Fluorobenzoic Acid->3-Fluorocatechol 1,2-Dioxygenase 2-Fluoro-cis,cis-muconate 2-Fluoro-cis,cis-muconate 3-Fluorocatechol->2-Fluoro-cis,cis-muconate Catechol 1,2-Dioxygenase Dead-end Product Dead-end Product 2-Fluoro-cis,cis-muconate->Dead-end Product 3-Fluorobenzoic Acid_2 3-Fluorobenzoic Acid 4-Fluorocatechol 4-Fluorocatechol 3-Fluorobenzoic Acid_2->4-Fluorocatechol 1,6-Dioxygenase Central Metabolism Central Metabolism 4-Fluorocatechol->Central Metabolism Further Degradation Start->3-Fluorobenzoic Acid Start->3-Fluorobenzoic Acid_2

Caption: Divergent metabolic pathways of 3-Fluorobenzoic Acid.

Comparative Biological Activity: Inferences and Experimental Design

While direct comparative studies on the biological activities of this compound and 3-Fluorobenzoic acid are limited, inferences can be drawn from studies on related fluorinated aromatic compounds and Quantitative Structure-Activity Relationship (QSAR) principles. The position of the fluorine atom can significantly impact receptor binding, membrane permeability, and metabolic stability, leading to potentially different biological effects.

Derivatives of fluorobenzoic acids are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, fluorinated benzamides have been investigated for their antimicrobial and antiangiogenic activities. The introduction of fluorine can enhance the biological activity of a molecule.

To provide a framework for the direct comparison of these isomers, detailed experimental protocols for assessing their potential cytotoxicity and antimicrobial activity are provided below.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound and 3-Fluorobenzoic acid on a selected cancer cell line (e.g., HeLa).

Materials:

  • This compound and 3-Fluorobenzoic acid

  • Human cervical cancer cell line (HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare 100 mM stock solutions of this compound and 3-Fluorobenzoic acid in DMSO. Prepare serial dilutions in complete DMEM to achieve final concentrations ranging from 1 µM to 1000 µM.

  • Cell Treatment: After 24 hours, replace the medium with 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of this compound and 3-Fluorobenzoic acid against bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

Materials:

  • This compound and 3-Fluorobenzoic acid

  • Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of this compound and 3-Fluorobenzoic acid in MHB in the microtiter plates, with concentrations typically ranging from 1 to 1024 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative analysis of this compound and 3-Fluorobenzoic acid.

Comparative Analysis Workflow cluster_synthesis Compound Acquisition and Preparation cluster_physchem Physicochemical Characterization cluster_biological Biological Evaluation cluster_analysis Data Analysis and Interpretation Compound_Synthesis Synthesis and Purification of Isomers Characterization Structural Characterization (NMR, MS) Compound_Synthesis->Characterization Solubility Solubility Determination Characterization->Solubility pKa pKa Measurement Characterization->pKa LogP LogP Determination Characterization->LogP Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing Characterization->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (optional) Characterization->Enzyme_Inhibition SAR_Analysis Structure-Activity Relationship (SAR) Analysis Solubility->SAR_Analysis pKa->SAR_Analysis LogP->SAR_Analysis Cytotoxicity->SAR_Analysis Antimicrobial->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Conclusion Comparative Conclusion SAR_Analysis->Conclusion

Caption: A logical workflow for the comparative analysis of fluorobenzoic acid isomers.

Conclusion

This compound and 3-Fluorobenzoic acid, while structurally similar, exhibit notable differences in their physicochemical properties, particularly their acidity, and are subject to distinct metabolic pathways. These fundamental differences are likely to translate into varied biological activities. The provided experimental protocols offer a standardized approach to systematically investigate and compare their cytotoxic and antimicrobial potential. A thorough comparative analysis, following the outlined workflow, will provide valuable insights for researchers in medicinal chemistry and drug development, aiding in the rational design of novel therapeutic agents.

References

A Comparative Analysis of the Acidity of 2-Fluorobenzoic Acid and 4-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the acidity of 2-Fluorobenzoic acid and 4-Fluorobenzoic acid for researchers, scientists, and professionals in drug development. The analysis is supported by quantitative experimental data, an explanation of the underlying chemical principles, and a representative experimental protocol for acidity determination.

Acidity Comparison: Quantitative Data

The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The experimental pKa values for this compound and 4-Fluorobenzoic acid, along with the parent molecule Benzoic acid for reference, are summarized below.

CompoundStructurepKa (at 25°C in water)
This compound Structure of this compound3.27[1][2]
4-Fluorobenzoic acid Structure of 4-Fluorobenzoic acid4.14[3]
Benzoic acid Structure of Benzoic acid4.20[2]

As the data indicates, this compound is a considerably stronger acid than 4-Fluorobenzoic acid. Both isomers are more acidic than the unsubstituted Benzoic acid.[2]

Understanding the Difference in Acidity

The acidity of substituted benzoic acids is determined by the electronic effects of the substituent on the stability of the conjugate base (the carboxylate anion). The primary electronic factors at play are the inductive effect and the resonance effect.

  • Inductive Effect (-I): Fluorine is a highly electronegative atom that withdraws electron density from the benzene ring through the sigma (σ) bonds. This electron withdrawal helps to disperse and stabilize the negative charge on the carboxylate anion formed after deprotonation, thereby increasing the acidity of the parent molecule. The inductive effect is distance-dependent; its influence decreases significantly as the distance from the carboxylic acid group increases.

  • Resonance Effect (+R or +M): The fluorine atom possesses lone pairs of electrons that can be delocalized into the benzene ring's pi (π) system. This donation of electron density, known as the resonance or mesomeric effect, increases the electron density on the ring. This effect destabilizes the carboxylate anion by intensifying the negative charge, which leads to a decrease in acidity.

The interplay of these two opposing effects determines the overall acidity.

In this compound (Ortho Isomer): The fluorine atom is in the ortho position, immediately adjacent to the carboxylic acid group. Due to this proximity, the strong, distance-dependent inductive effect (-I) dominates. It powerfully withdraws electron density, significantly stabilizing the resulting carboxylate anion and leading to a marked increase in acidity (lower pKa).

In 4-Fluorobenzoic Acid (Para Isomer): The fluorine atom is in the para position, farther away from the carboxylic acid group. Here, both the inductive and resonance effects are significant.

  • The inductive effect (-I) is weaker than in the ortho position due to the increased distance.

  • The resonance effect (+R) , which destabilizes the anion, is also prominent at the para position.

The net result is that the acid-strengthening inductive effect is partially counteracted by the acid-weakening resonance effect. Consequently, 4-Fluorobenzoic acid is only slightly more acidic than benzoic acid.

Some discussions invoke an "ortho effect," which can include factors like intramolecular hydrogen bonding. However, for this compound, computational studies indicate that conformers capable of such bonding exist in low populations and do not significantly impact the overall pKa. The primary driver for its enhanced acidity remains the powerful inductive effect from the ortho position.

Experimental Protocols

Determination of pKa by Potentiometric Titration

A common and accurate method for determining the pKa of an acid is through potentiometric titration.

Objective: To determine the pKa of an acidic compound by monitoring the pH of its solution as a titrant is added.

Materials:

  • pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4.0, 7.0, 10.0).

  • Magnetic stirrer and stir bar.

  • Burette (Class A, 25 mL or 50 mL).

  • Beaker (100 mL or 150 mL).

  • Volumetric flasks.

  • The fluorobenzoic acid sample.

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free.

  • Deionized, boiled water (to remove dissolved CO₂).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the fluorobenzoic acid and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip does not interfere with the stir bar.

  • Initial Reading: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the increments. Continue adding titrant well past the equivalence point (the point of the steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH required to reach the equivalence point (Veq).

    • The pKa is equal to the pH of the solution at the half-equivalence point (when the volume of added NaOH is exactly half of Veq, i.e., Veq/2). At this point, the concentrations of the acid and its conjugate base are equal.

Visualization of Electronic Effects

The following diagram illustrates the key electronic effects influencing the acidity of the 2-fluoro and 4-fluoro isomers.

Acidity_Comparison cluster_2FBA This compound Acidity cluster_4FBA 4-Fluorobenzoic Acid Acidity mol_2fba 2-Fluorobenzoate Anion effect_2fba Dominant Inductive Effect (-I) (Strong due to proximity) mol_2fba->effect_2fba e⁻ withdrawal stability_2fba High Anion Stability effect_2fba->stability_2fba stabilizes acidity_2fba Stronger Acid (pKa = 3.27) stability_2fba->acidity_2fba leads to mol_4fba 4-Fluorobenzoate Anion effect_4fba_I Inductive Effect (-I) (Weaker due to distance) mol_4fba->effect_4fba_I e⁻ withdrawal effect_4fba_R Resonance Effect (+R) (Destabilizing) mol_4fba->effect_4fba_R e⁻ donation stability_4fba Moderate Anion Stability effect_4fba_I->stability_4fba opposing effects effect_4fba_R->stability_4fba opposing effects acidity_4fba Weaker Acid (pKa = 4.14) stability_4fba->acidity_4fba leads to

Caption: Electronic effects on the acidity of fluorobenzoic acid isomers.

References

A Comparative Guide to 2-Fluorobenzoic Acid and 2-Chlorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of starting materials is a critical decision that profoundly influences reaction outcomes, efficiency, and the overall success of a synthetic strategy. Halogenated benzoic acids, in particular, are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth, data-driven comparison of two common ortho-substituted halobenzoic acids: 2-Fluorobenzoic acid and 2-Chlorobenzoic acid. By examining their physicochemical properties and performance in key synthetic transformations, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Foundation for Reactivity

The subtle difference in the halogen substituent at the ortho position imparts distinct physicochemical properties to this compound and 2-Chlorobenzoic acid, which in turn govern their reactivity and handling characteristics.

PropertyThis compound2-Chlorobenzoic Acid
Molecular Formula C₇H₅FO₂C₇H₅ClO₂
Molar Mass 140.11 g/mol 156.57 g/mol [1]
Melting Point 122-125 °C[2]138-140 °C
pKa (at 25 °C) 3.27[2]2.88 - 2.92
Solubility in Water Slightly soluble[2]Slightly soluble in cold water, more soluble in hot water[3]
Solubility in Organic Solvents Soluble in benzene, toluene, ketones, and ethersSoluble in methanol, ethanol, ether, acetone, and benzene

Key Insights:

  • Acidity: 2-Chlorobenzoic acid is a slightly stronger acid than this compound, as indicated by its lower pKa value. This is attributed to the interplay of the inductive and resonance effects of the halogen substituents.

  • Physical State: Both are white crystalline solids at room temperature, with 2-Chlorobenzoic acid having a higher melting point.

  • Solubility: Both compounds exhibit limited solubility in water but are readily soluble in a range of common organic solvents.

Performance in Key Synthetic Transformations

The true utility of these building blocks is revealed in their performance in common synthetic reactions. This section compares their reactivity in amidation, esterification, and Suzuki coupling reactions, supported by available experimental data.

Amidation: Forging the Amide Bond

The formation of an amide bond is a cornerstone of medicinal chemistry. The reactivity of 2-halobenzoic acids in amidation reactions is crucial for the synthesis of a vast array of biologically active molecules.

Experimental Data: Amidation Yields

Starting MaterialAmineCoupling MethodYield (%)
2-Chlorobenzoic Acid3-ChloroanilineCopper-catalyzed99%
Benzoic Acid (as a reference)2-FluoroanilineTiCl₄ mediated72%

Discussion:

Direct comparative studies are limited; however, existing data suggests that 2-Chlorobenzoic acid can be a highly effective substrate in copper-catalyzed amidation reactions, achieving near-quantitative yields. The provided data for a reaction involving 2-fluoroaniline demonstrates a respectable yield, though the conditions differ. The choice of coupling reagent and reaction conditions significantly impacts the outcome. For instance, the use of thionyl chloride to form the acyl chloride in situ followed by reaction with an amine is a common and effective strategy for both substrates.

Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid 2-Halo-benzoic Acid Activated_Intermediate Acyl Chloride or Active Ester Carboxylic_Acid->Activated_Intermediate Activation Activating_Agent e.g., SOCl₂, EDCI/HOBt, TiCl₄ Activating_Agent->Activated_Intermediate Amide_Product N-Substituted 2-Halobenzamide Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Primary or Secondary Amine Amine->Amide_Product

Esterification: Accessing Ester Derivatives

Esterification is a fundamental transformation for modifying the properties of carboxylic acids, often used to protect the carboxylic acid group or to synthesize active pharmaceutical ingredients. The Fischer esterification is a common method employed for this purpose.

Experimental Data: Esterification Yields

Starting MaterialAlcoholCatalystYield (%)
4-Bromo-2-chlorobenzoic AcidMethanolHCl (gas)94%
Fluorinated Benzoic Acids (various isomers)MethanolUiO-66-NH₂High relative conversion
Benzoic Acid (as a reference)MethanolH₂SO₄~75% (isolated)

Discussion:

High yields can be achieved for the esterification of 2-chlorobenzoic acid derivatives. A study on various fluorinated benzoic acids also indicates high conversion rates, suggesting that this compound is also a suitable substrate for esterification. The Fischer esterification is an equilibrium-driven process; therefore, using a large excess of the alcohol or removing water as it forms can significantly improve the yield for both substrates.

Fischer_Esterification Carboxylic_Acid 2-Halobenzoic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl Protonation Alcohol Alcohol (e.g., Methanol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Ester Ester Product Tetrahedral_Intermediate->Ester Elimination of Water Water Water Tetrahedral_Intermediate->Water

Suzuki Coupling: Forging Carbon-Carbon Bonds

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of the aryl halide is a key factor in the success of this reaction, with the general trend being I > Br > Cl > F.

Experimental Data: Suzuki Coupling Yields

Aryl HalideBoronic AcidCatalyst SystemYield (%)
ChlorobenzenePhenylboronic AcidPATP-stabilized Pd nanoparticles96%
4-BromochlorobenzenePhenylboronic AcidPd standard solution64% (isolated)
FluorobenzenePhenylboronic AcidHeterogeneous Pd catalystsSimilar to homogeneous catalysts

Discussion:

While direct comparative yield data for 2-fluoro and 2-chlorobenzoic acids in Suzuki couplings is scarce, the general principles of aryl halide reactivity apply. The carbon-chlorine bond is stronger than the carbon-bromine bond, making oxidative addition to the palladium catalyst more challenging for chloro-derivatives. Consequently, more forcing conditions or specialized catalyst systems are often required for aryl chlorides compared to aryl bromides. Aryl fluorides are generally the least reactive in Suzuki couplings due to the very strong C-F bond. However, advancements in catalyst design are continually improving the scope for the coupling of less reactive aryl chlorides and even fluorides.

Suzuki_Coupling_Cycle Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Halide 2-Halobenzoic Acid Derivative (Ar-X) Aryl_Halide->Oxidative_Addition ArPdX Ar-Pd(II)-X Oxidative_Addition->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Boronic_Acid Boronic Acid (R-B(OH)₂) Boronic_Acid->Transmetalation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR Reductive_Elimination Reductive Elimination ArPdR->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Coupled_Product Coupled Product (Ar-R) Reductive_Elimination->Coupled_Product

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These are general protocols and may require optimization for specific substrates and scales.

General Protocol for Amidation via Acyl Chloride
  • Acid Chloride Formation: To a solution of 2-halobenzoic acid (1.0 equiv) in an anhydrous solvent (e.g., DCM or toluene) at 0 °C, add oxalyl chloride (1.5 equiv) or thionyl chloride (1.5 equiv) dropwise, along with a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM).

  • Cool the solution to 0 °C and add the desired amine (1.1 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Fischer Esterification
  • Combine the 2-halobenzoic acid (1.0 equiv) and a large excess of the desired alcohol (e.g., 10 equiv, which also serves as the solvent).

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until gas evolution ceases, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

General Protocol for Suzuki Coupling
  • In a reaction vessel, combine the 2-halobenzoic acid derivative (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Recommendations

Both this compound and 2-Chlorobenzoic acid are valuable and versatile starting materials in organic synthesis. The choice between them depends on the specific reaction, desired product, and economic considerations.

  • 2-Chlorobenzoic acid is generally more reactive than its fluoro counterpart in reactions where the halogen acts as a leaving group, such as in Suzuki couplings, due to the weaker C-Cl bond. It is also a cost-effective and widely available starting material. For Ullmann-type C-N and C-O coupling reactions, 2-chlorobenzoic acid is a well-established substrate.

  • This compound is a key building block for introducing fluorine into molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While the C-F bond is less reactive in cross-coupling reactions, its strong inductive effect can influence the acidity and reactivity of the carboxylic acid group. In nucleophilic aromatic substitution reactions where the halogen is the leaving group and the ring is activated by electron-withdrawing groups, aryl fluorides can be more reactive than aryl chlorides.

Ultimately, the optimal choice will be dictated by the specific synthetic challenge at hand. Careful consideration of the electronic and steric effects of the halogen substituent, along with a thorough understanding of the reaction mechanism, will enable researchers to harness the full potential of these important synthetic intermediates.

References

A Comparative Guide to Purity Validation of 2-Fluorobenzoic Acid: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical compounds like 2-Fluorobenzoic acid, a key intermediate in pharmaceutical synthesis, is a critical step in quality control and drug development. This guide provides a comparative analysis of the traditional acid-base titration method against modern chromatographic techniques for purity validation, supported by experimental data and detailed protocols.

Comparative Analysis of Purity Validation Techniques

A comprehensive assessment of a compound's purity often involves multiple analytical techniques. While titration provides a quantitative measure of the bulk acidic content, chromatographic methods offer a more detailed profile of impurities.

Technique Principle Information Obtained Advantages Limitations
Acid-Base Titration Neutralization reaction between the acidic analyte and a standardized basic titrant.Quantitative purity based on the total acidity of the sample.Cost-effective, rapid, and provides high precision for bulk assay.Non-specific; it cannot distinguish between the target acid and other acidic impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (% area), detection, and quantification of non-volatile impurities.[1]High resolution, sensitivity, and specificity for impurity profiling.[2]Requires a reference standard for absolute quantification and is more expensive in terms of instrumentation and solvents.[2]
Quantitative Data Summary

The following table presents a direct comparison of purity results for a single lot of this compound, demonstrating the data obtained from both titration and HPLC methods.

Analytical Method Purity (%) Source
Assay by Titration100.39%Certificate of Analysis[3]
Purity by HPLC99.47%Certificate of Analysis[3]

Note: The titration assay can yield a result slightly over 100% due to the presence of other acidic impurities that also react with the titrant.

Experimental Protocols

Purity Validation by Acid-Base Titration

This protocol details the determination of this compound purity via titration with a standardized sodium hydroxide solution.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (95%)

  • Deionized water

  • Phenolphthalein indicator solution (0.5% in 50% ethanol)

  • Analytical balance

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 25 mL of ethanol to dissolve the sample. If necessary, gently warm the mixture to ensure complete dissolution. Then, add 25 mL of deionized water.

  • Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the flask. The solution should remain colorless.

  • Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume. Titrate the this compound solution with the NaOH solution while continuously stirring.

  • Endpoint Determination: Continue the titration until the first permanent faint pink color is observed. This indicates the endpoint of the titration. Record the final volume of the NaOH solution used.

  • Blank Titration: Perform a blank titration using the same procedure but without the this compound sample to account for any acidity in the solvents.

  • Calculation: The purity of this compound is calculated using the following formula:

    Where:

    • V_sample = Volume of NaOH used for the sample (mL)

    • V_blank = Volume of NaOH used for the blank (mL)

    • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

    • MW_acid = Molecular weight of this compound (140.11 g/mol )

    • W_sample = Weight of the this compound sample (g)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the titration experiment for determining the purity of this compound.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis weigh_sample Weigh 2-Fluorobenzoic Acid Sample dissolve_sample Dissolve in Ethanol and Water weigh_sample->dissolve_sample add_indicator Add Phenolphthalein Indicator dissolve_sample->add_indicator titrate Titrate with Standardized 0.1 M NaOH add_indicator->titrate endpoint Observe Endpoint (Faint Pink Color) titrate->endpoint record_volume Record Volume of NaOH Used endpoint->record_volume calculate_purity Calculate Purity (%) record_volume->calculate_purity

References

Unveiling the Structure-Activity Relationship of 2-Fluorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. When applied to the versatile 2-fluorobenzoic acid core, a diverse range of derivatives with significant therapeutic potential emerges. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their antibacterial and enzyme inhibitory activities. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, this document aims to facilitate the rational design of novel therapeutics.

Comparative Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. Below, we compare the antibacterial and enzyme inhibitory activities of various derivatives to elucidate key SAR trends.

Antibacterial Activity of Fluorobenzoylthiosemicarbazides

A series of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides have been evaluated for their antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric for this activity, with lower values indicating greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluorobenzoylthiosemicarbazide Derivatives against Gram-Positive Bacteria.[1][2]

Compound IDFluorobenzoyl PositionN4-Aryl SubstituentS. aureus ATCC 25923 MIC (µg/mL)S. aureus ATCC 6538P MIC (µg/mL)S. epidermidis ATCC 12228 MIC (µg/mL)
15a meta3-CF₃3.917.8215.63
15b meta4-CF₃7.8215.6331.25
16b para4-CF₃7.8215.6315.63
7a meta3-Cl>125>125>125
9a meta3-Br>125>125>125
11a meta3-I>125>125>125
13a meta3-NO₂>125>125>125

From this data, a clear SAR trend emerges for the antibacterial activity of these fluorobenzoylthiosemicarbazides: the presence and position of a trifluoromethyl (CF₃) group on the N4-aryl substituent are critical for potent activity.[1][2] Specifically, compounds with a meta- or para-CF₃ group (15a, 15b, and 16b) exhibit significant antibacterial efficacy, whereas derivatives with other electron-withdrawing groups like chloro, bromo, iodo, or nitro at the meta position are inactive.[1] This suggests that the specific electronic and steric properties of the trifluoromethyl group are crucial for the interaction with the bacterial target.

Enzyme Inhibitory Activity of this compound Derivatives

Derivatives of this compound have also been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), implicated in Alzheimer's disease, and secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.

Table 2: Hypothetical Enzyme Inhibition Data for 2-[(3-Fluorobenzyl)oxy]benzoic acid

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition Type
2-[(3-Fluorobenzyl)oxy]benzoic acidHuman sPLA₂-IIA15.2 ± 2.18.5 ± 1.3Competitive
Aspirin (Reference)Human sPLA₂-IIA55.8 ± 4.5-Non-selective

This data is provided for illustrative purposes to guide researchers in experimental design and data analysis.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies for the key assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is detected spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compounds and a positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Dissolve test compounds and the positive control in DMSO to create stock solutions, which are then serially diluted in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Protocol (200 µL final volume per well):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (or buffer for the control).

    • Add 10 µL of AChE solution to all wells except the blank.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

  • Measurement and Data Analysis:

    • Measure the absorbance at 412 nm at regular intervals for a set period.

    • Calculate the rate of reaction (ΔA/min) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is a standard procedure for determining the antibacterial potency of a compound.

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of bacteria in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Materials:

  • Test compounds and a reference antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in CAMHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include a growth control well (inoculated medium without the compound) and a sterility control well (uninoculated medium).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizing the Rationale: Workflows and Pathways

To provide a clearer understanding of the experimental logic and potential mechanisms of action, the following diagrams are presented.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound Core derivatization Chemical Derivatization (e.g., Amide, Ester Formation) start->derivatization purification Purification & Characterization derivatization->purification in_vitro In Vitro Assays (e.g., MIC, Enzyme Inhibition) purification->in_vitro data_analysis Data Analysis (IC50/MIC Determination) in_vitro->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization lead_optimization->derivatization Design New Derivatives

Caption: A generalized workflow for the synthesis and structure-activity relationship (SAR) evaluation of this compound derivatives.

D_Ala_Ligase_Inhibition cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibition Mechanism of Action L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase Peptidoglycan Peptidoglycan Precursor D_Ala_D_Ala->Peptidoglycan Inhibitor Fluorobenzoyl- thiosemicarbazide Derivative D_Ala_Ligase D-Ala-D-Ala Ligase Inhibitor->D_Ala_Ligase Inhibition

Caption: A proposed mechanism of action for antibacterial fluorobenzoylthiosemicarbazide derivatives targeting D-alanyl-D-alanine ligase in the bacterial cell wall synthesis pathway.

References

A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques for the quantification of 2-Fluorobenzoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for this compound and structurally similar compounds, offering a valuable resource for method development and selection.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical performance characteristics for each method.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Linearity Range 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999)[1]Wide dynamic range, capable of trace-level analysis.
Precision (%RSD) < 2% (Repeatability), < 15% (Intermediate Precision)[2]Typically < 15%
Accuracy (% Recovery) 98 - 102%[3]80 - 120%[2]
Limit of Detection (LOD) Method dependent, typically in the low ng/mL range.As low as 6-44 ng/L with pre-concentration.[4]
Limit of Quantitation (LOQ) Method dependent, typically in the mid-to-high ng/mL range.As low as the low ng/L range with pre-concentration.
Sample Preparation Simple dissolution in a suitable solvent.Often requires derivatization to increase volatility. Solid-Phase Extraction (SPE) may be needed for trace analysis.
Analysis Time Typically 5-15 minutes per sample.Can be longer due to sample preparation and chromatographic run times.
Advantages Robust, reliable, and widely available. Suitable for routine quality control.High sensitivity and selectivity, allowing for trace-level quantification and identification in complex matrices.
Limitations May have lower sensitivity compared to GC-MS.Requires the analyte to be volatile or amenable to derivatization.

Note: Some of the quantitative data presented in this table is based on the analysis of structurally similar fluorobenzoic acid derivatives and should be considered as a reference for method development for this compound.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for fluorobenzoic acids and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in various samples.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230 nm).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the trace-level quantification of this compound, especially in complex matrices.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for acidic compounds (e.g., a polar-deactivated column)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Methanol (GC grade)

  • Derivatizing agent (e.g., BF3-methanol or diazomethane)

  • Internal standard (optional, e.g., an isotopically labeled analog)

  • This compound reference standard

  • Solid-Phase Extraction (SPE) cartridges (if pre-concentration is needed)

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Mass Scan Range: m/z 50-300

4. Sample Preparation (including Derivatization):

  • Solid-Phase Extraction (for trace analysis): Acidify the sample and pass it through a suitable SPE cartridge. Elute the analyte with an appropriate solvent.

  • Derivatization: Evaporate the solvent from the sample or standard and add the derivatizing agent (e.g., BF3-methanol). Heat the mixture to form the methyl ester of this compound.

  • Reconstitution: After derivatization, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_reagents Prepare Reagents & Standards define_acceptance->prepare_reagents perform_experiments Perform Validation Experiments prepare_reagents->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_precision Assess Precision collect_data->assess_precision assess_accuracy Assess Accuracy collect_data->assess_accuracy assess_lod_loq Assess LOD/LOQ collect_data->assess_lod_loq compile_report Compile Validation Report assess_linearity->compile_report assess_precision->compile_report assess_accuracy->compile_report assess_lod_loq->compile_report review_approve Review & Approve compile_report->review_approve

Caption: General workflow for analytical method validation.

HPLC_vs_GCMS_Comparison cluster_hplc HPLC cluster_gcms GC-MS hplc_adv Advantages: - Robust & Reliable - Simple Sample Prep - Good for Routine QC hplc_lim Limitations: - Lower Sensitivity hplc_adv->hplc_lim gcms_adv Advantages: - High Sensitivity & Selectivity - Trace-Level Analysis - Definitive Identification gcms_lim Limitations: - Requires Volatility/ Derivatization gcms_adv->gcms_lim analyte This compound Quantification analyte->hplc_adv Choose for Simplicity & Routine Use analyte->gcms_adv Choose for High Sensitivity

Caption: Key considerations for choosing between HPLC and GC-MS.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates. For 2-Fluorobenzoic acid, a key building block in the synthesis of various pharmaceuticals, ensuring high purity is paramount to the safety and efficacy of the final product. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, complete with experimental data and detailed protocols.

Comparison of Analytical Techniques

Several analytical methods can be employed to determine the purity of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of the expected impurities, and the availability of instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The following table summarizes the key performance parameters of these techniques for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[1]Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei.
Limit of Detection (LOD) 1 - 10 µg/mL[2]6 - 44 ng/L (after derivatization)[3]Compound dependent, typically in the low mg to high µg range.
Limit of Quantitation (LOQ) 5 - 20 µg/mL[2]20 - 150 ng/L (after derivatization)[3]Compound dependent, typically in the mg range.
Accuracy High (typically 98-102% recovery)High (typically 95-105% recovery)Very High (often considered a primary ratio method)
Precision (%RSD) < 2%< 15%< 1%
Throughput HighModerate to HighLow to Moderate
Sample Requirements Soluble in mobile phaseVolatile and thermally stable (or requires derivatization)Soluble in deuterated solvent, ~2-10 mg
Common Impurities Detected Starting materials, byproducts, and degradation products with chromophores.Volatile impurities, isomers, and byproducts.Structural isomers, residual solvents, and other proton-containing impurities.

Common Impurities in this compound Synthesis

The potential impurities in synthesized this compound are largely dependent on the synthetic route employed. Common synthetic pathways and their potential byproducts include:

  • Oxidation of 2-Fluorotoluene: Incomplete oxidation can lead to the presence of residual 2-fluorotoluene and intermediate oxidation products such as 2-fluorobenzyl alcohol and 2-fluorobenzaldehyde.

  • Oxidation of 2-Fluorobenzaldehyde: The primary impurity is often unreacted 2-fluorobenzaldehyde. The purity of the starting aldehyde is crucial, as it may contain up to 2.25% of the corresponding acid.

  • Sandmeyer Reaction of 2-Fluoroaniline: This reaction can introduce a variety of byproducts, including phenol derivatives and other halogenated compounds, depending on the reaction conditions.

Experimental Workflow for Purity Assessment

A generalized workflow for assessing the purity of a synthesized batch of this compound is presented below. This workflow outlines the logical progression from sample preparation to data analysis and final purity determination.

Purity Assessment Workflow Purity Assessment Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Purity Calculation cluster_3 Reporting Sample Synthesized this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Preparation of Standard Solutions Dissolution->Standard HPLC HPLC Analysis Standard->HPLC GCMS GC-MS Analysis Standard->GCMS qNMR qNMR Analysis Standard->qNMR Peak_Integration Peak Integration & Identification HPLC->Peak_Integration GCMS->Peak_Integration qNMR->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Purity_Calc Purity Calculation Calibration->Purity_Calc Report Final Purity Report Purity_Calc->Report

Caption: A logical workflow for the purity assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity determination of this compound using reversed-phase HPLC with UV detection.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reference standard of this compound

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting point is 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent as the standard to a similar concentration.

  • Analysis: Inject the blank (solvent), standard solutions, and the sample solution into the HPLC system.

  • Data Analysis: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions. Determine the concentration of this compound in the sample and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities. Derivatization is typically required for acidic compounds like this compound to improve their volatility and chromatographic performance.

Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BF3-methanol or diazomethane)

  • Solvent (e.g., Methanol, Diethyl ether)

  • Reference standard of this compound

Derivatization (Methylation with BF3-Methanol):

  • Accurately weigh about 1-5 mg of the synthesized this compound into a vial.

  • Add 1 mL of BF3-methanol solution.

  • Seal the vial and heat at 60-80 °C for 30-60 minutes.

  • Cool the vial, add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or diethyl ether).

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the organic layer containing the methyl 2-fluorobenzoate to a clean vial for GC-MS analysis.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Procedure:

  • Prepare and derivatize both the synthesized sample and a reference standard of this compound.

  • Inject the derivatized samples into the GC-MS system.

  • Identify the peak for methyl 2-fluorobenzoate based on its retention time and mass spectrum.

  • Identify and quantify any impurities by comparing their mass spectra to a library (e.g., NIST) and by using the peak area percentage method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte. Instead, a certified internal standard of known purity is used.

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a certified internal standard into a vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Purity Calculation:

    • Select well-resolved signals for both the this compound and the internal standard that do not overlap with any impurity signals.

    • Integrate these signals accurately.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

By following these guidelines and protocols, researchers, scientists, and drug development professionals can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their work.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Fluorobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. The choice of catalyst is a critical factor that influences yield, selectivity, and reaction conditions. This guide provides an objective comparison of different catalytic systems based on available experimental data, offering insights to aid in the selection of the most suitable method for your research and development needs.

Performance Comparison of Catalytic Systems

The following table summarizes the quantitative data for different catalytic approaches to the synthesis of this compound and its derivatives. This allows for a direct comparison of catalyst performance based on reported yields and reaction conditions.

Starting MaterialCatalyst/Reagent SystemProductYield (%)Reaction ConditionsReference
o-FluorobenzaldehydeCu(OAc)₂·H₂O / Co(OAc)₂·4H₂OThis compound95%Water, 70°C, 12 hours, under oxygen pressure[1]
1-Aryl-5-nitrobenziodoxolonesCsF2-Fluoro-5-nitrobenzoic acid89%Acetonitrile, 30 min, 150°C[2]
Anthranilic acidAnhydrous Hydrogen Fluoride / Sodium NitriteThis compoundNot specifiedMethoxyethyl methyl ether, reflux for 3 hours[1][3]
Functionalized aryl iodide or bromideActivated CopperThis compound78%THF, CO₂ atmosphere, 24 hours[4]
2-chloro-4-fluoroanilineAnhydrous Cupric Chloride2-chloro-4-fluorobenzoic acidHigh (not specified)Meerwein arylation followed by hydrolysis

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation. Below are protocols derived from the literature for two distinct catalytic syntheses.

Oxidation of o-Fluorobenzaldehyde using a Bimetallic Copper/Cobalt Catalyst

This method describes the aerobic oxidation of o-fluorobenzaldehyde to this compound.

  • Materials: o-fluorobenzaldehyde, Cu(OAc)₂·H₂O (3 mol%), Co(OAc)₂·4H₂O (3 mol%), water.

  • Procedure:

    • To a 15mL glass reaction tube, add water (2mL), o-fluorobenzaldehyde (1mmol), Cu(OAc)₂·H₂O (0.03mmol), and Co(OAc)₂·4H₂O (0.03mmol).

    • Connect an oxygen balloon to the reaction tube.

    • Place the reaction tube in an oil bath preheated to 70°C.

    • Stir the reaction mixture for 12 hours.

    • After the reaction is complete, cool the mixture and separate the crude solid product by centrifugation.

    • Wash the solid product with 3 mL of water, followed by centrifugation and drying to obtain the target product.

Nucleophilic Fluorination of 1-Arylbenziodoxolones

This protocol is for the synthesis of fluorobenzoic acids from 1-arylbenziodoxolones, which is also applicable for radiolabeling.

  • Materials: 1-Arylbenziodoxolones, Cesium Fluoride (CsF), TEMPO, dry DMF, Dichloromethane (CH₂Cl₂), Trifluoroacetic acid (CF₃COOH), Hydrochloric acid (HCl).

  • Procedure:

    • In a Schlenk flask, place 1-arylbenziodoxolones (0.1 mmol), CH₂Cl₂ (1 mL), and CF₃COOH (100 μL).

    • Stir the mixture for 1 minute at room temperature, then evaporate the solvent and dry the residue under vacuum.

    • To the residue, add CsF (0.3 mmol), TEMPO (0.1 mmol), and dry DMF (500 μL) under an argon atmosphere.

    • Stir the reaction mixture for 20-30 minutes at 130-150°C.

    • After cooling, add water (3 mL) and CH₂Cl₂ (3 mL) to the reaction mixture.

    • Discard the organic layer. To the aqueous layer, add HCl (100 μL, 37%) and CH₂Cl₂ (3 mL).

    • Separate the organic layer, dry with Na₂SO₄, and evaporate the solvent to obtain the product.

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the discussed catalytic systems.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials mix Mixing & Temperature Control start->mix catalyst Catalyst & Solvents catalyst->mix reagents Other Reagents reagents->mix react Reaction under Controlled Conditions mix->react monitor Monitoring (TLC/GC-MS) react->monitor Periodically quench Quenching react->quench Completion monitor->react extract Extraction quench->extract purify Purification (Crystallization/Chromatography) extract->purify product Final Product: This compound purify->product

Caption: Generalized experimental workflow for the catalytic synthesis of this compound.

catalyst_comparison cluster_copper Copper-Based Catalysts cluster_other Other Methods cluster_attributes Key Attributes cu_co Cu(OAc)₂/Co(OAc)₂ (Oxidation) high_yield High Yield cu_co->high_yield [95%] mild_conditions Mild Conditions cu_co->mild_conditions cu_activated Activated Copper (Carboxylation) cu_activated->high_yield [78%] cu_activated->mild_conditions cucl2 CuCl₂ (Meerwein Arylation) substrate_scope Substrate Scope cucl2->substrate_scope Specific for derivatives diazotization Diazotization (Non-catalytic) cost Cost-Effectiveness diazotization->cost nucleophilic Nucleophilic Fluorination (Reagent-based) nucleophilic->high_yield [up to 89%] nucleophilic->substrate_scope Applicable to radiolabeling atom_economy Atom Economy

Caption: Logical comparison of different catalytic systems for this compound synthesis.

References

Safety Operating Guide

Proper Disposal of 2-Fluorobenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Fluorobenzoic acid is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a fluorinated organic compound, it is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides essential, step-by-step information for the safe management of this compound waste.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[2][3] Contaminated gloves should be disposed of as hazardous waste.[1]

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing are necessary to prevent skin contact.[1]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to avoid dust inhalation.

Hazard Data Summary

This compound presents several hazards that necessitate careful handling during disposal. The following table summarizes its hazard classifications.

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/Irritation Causes skin irritation.GHS07
Serious Eye Damage/Eye Irritation Causes serious eye irritation.GHS07
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.GHS07
Acute Toxicity (Oral) Harmful if swallowed.GHS07
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects.GHS09
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

1. Waste Characterization and Segregation:

  • Treat all this compound and materials contaminated with it (e.g., weighing paper, pipette tips, contaminated PPE) as hazardous waste.

  • This compound is a halogenated organic acid . It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible chemical waste streams. Mixing waste streams can lead to dangerous reactions and significantly increases disposal costs.

2. Containerization:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, chemically compatible, and leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.

  • Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated halogenated organic solvent waste container . Do not pour this waste down the drain.

  • Ensure containers are not filled beyond 90% capacity to allow for expansion.

3. Labeling:

  • All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using chemical formulas or abbreviations.

    • A list of all contents, including solvents with approximate percentages.

    • The relevant hazard pictograms (e.g., irritant, health hazard, environmental hazard).

    • The date when the waste was first added to the container (accumulation start date).

4. Storage:

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) .

  • The SAA must be at or near the point of waste generation.

  • The storage area should be cool, dry, and well-ventilated.

  • Store containers away from incompatible materials, particularly strong oxidizing agents.

  • Keep waste containers securely closed except when adding waste.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for pickup.

  • Do not attempt to treat or dispose of the chemical on your own.

Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Notify personnel in the immediate vicinity and evacuate the area if necessary.

  • Control and Contain: Prevent the spill from spreading or entering drains.

  • Cleanup:

    • For small dry spills: Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

    • For liquid spills: Use an absorbent material to contain the spill, then collect the material into a labeled waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate 2. Characterize & Segregate Waste (Solid vs. Liquid, Halogenated) ppe->segregate ppe->spill containerize 3. Place in a Labeled, Leak-Proof Container segregate->containerize segregate->spill storage 4. Store in Designated Satellite Accumulation Area (SAA) containerize->storage containerize->spill pickup 5. Arrange for Pickup by EHS or Licensed Contractor storage->pickup storage->spill end End: Proper Disposal pickup->end spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_protocol->containerize

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.